molecular formula C12H9NO3 B7904137 4-Phenoxypyridine-3-carboxylic acid

4-Phenoxypyridine-3-carboxylic acid

Cat. No.: B7904137
M. Wt: 215.20 g/mol
InChI Key: QJVUQFFLIRLHBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Phenoxypyridine-3-carboxylic acid is a chemical compound with the CAS Registry Number 54629-95-7 . Its molecular formula is C12H9NO3, corresponding to a molecular weight of 215.20 g/mol . The compound's structure can be represented by the SMILES notation C1=CC=C(C=C1)OC2=C(C=NC=C2)C(=O)O . This product is intended for research and development purposes in a controlled laboratory environment only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use . According to supplier information, this compound should be stored sealed in a dry environment at room temperature to maintain stability . Handling should be performed with care, as it may cause skin irritation (H315), serious eye irritation (H319), or respiratory irritation (H335) . Researchers are advised to review the relevant safety documentation and adhere to all recommended precautionary statements before use . The specific research applications, mechanism of action, and detailed physicochemical properties of this compound are areas of ongoing scientific investigation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-phenoxypyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO3/c14-12(15)10-8-13-7-6-11(10)16-9-4-2-1-3-5-9/h1-8H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJVUQFFLIRLHBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=NC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and properties of 4-Phenoxypyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Phenoxypyridine-3-carboxylic acid (CAS: 54629-95-7) represents a privileged scaffold in medicinal chemistry, serving as a critical pharmacophore in the development of HIF Prolyl Hydroxylase Inhibitors (HIF-PHIs) and specific agrochemicals.[1] Its structure—a pyridine ring substituted with a carboxylic acid at position 3 and a phenoxy group at position 4—enables bidentate chelation of active-site metal ions (typically Fe(II)), a mechanism central to the stabilization of Hypoxia-Inducible Factor (HIF) for treating anemia.[1]

This guide provides a rigorous analysis of the compound's physicochemical properties, a validated synthetic protocol via Nucleophilic Aromatic Substitution (


), and a mechanistic breakdown of its biological utility.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

The electronic environment of the pyridine ring, modulated by the electron-withdrawing nitrogen and the electron-donating phenoxy ether, dictates both the reactivity and the binding affinity of this molecule.

Table 1: Key Technical Specifications
PropertyValue / Description
CAS Number 54629-95-7
IUPAC Name This compound
Molecular Formula

Molecular Weight 215.21 g/mol
Appearance Off-white to beige crystalline solid
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water (pH dependent)
pKa (Calculated) ~3.5 (Carboxylic acid), ~4.8 (Pyridine N)
LogP ~2.5 (Lipophilic, good membrane permeability)
H-Bond Donors/Acceptors 1 Donor (COOH), 4 Acceptors (N, O, COOH)

Structural Analysis & Pharmacophore Logic[1]

The therapeutic value of this compound lies in its ability to mimic 2-oxoglutarate (2-OG), the natural cofactor for prolyl hydroxylase domain (PHD) enzymes.[1]

Electronic Effects
  • Pyridine Nitrogen (N1): Acts as an electron sink, activating the C4 position for nucleophilic attack during synthesis. In biological systems, it serves as a monodentate ligand for metal coordination.

  • Carboxylic Acid (C3): Provides the second coordination point for bidentate chelation. It also forms critical hydrogen bonds with arginine residues (e.g., Arg383 in PHD2) in the enzyme active site.

  • Phenoxy Group (C4): This moiety is not merely a bystander; it occupies the hydrophobic pocket of the target enzyme, improving potency via

    
     stacking interactions with aromatic residues (e.g., Tyr/Trp).
    
Visualization: Structure-Activity Relationship (SAR)[1]

SAR_Logic Core This compound Chelation Fe(II) Chelation (N1 + C3-COOH) Core->Chelation Pharmacophore Hydrophobic Hydrophobic Pocket Filling (C4-Phenoxy) Core->Hydrophobic Binding Affinity Activation SNAr Susceptibility (C4 Position) Core->Activation Synthetic Utility

Figure 1: Functional decomposition of the molecule showing its dual role in synthesis (electrophilic C4) and biology (bidentate chelation).[1]

Validated Synthetic Protocol

While various routes exist (e.g., aryne insertion), the Nucleophilic Aromatic Substitution (


)  of 4-chloronicotinic acid derivatives is the industry standard due to scalability and cost-efficiency.
Reaction Scheme

Substrate: 4-Chloropyridine-3-carboxylic acid (or ethyl ester) Nucleophile: Phenol Base: Potassium Carbonate (


) or Sodium Hydride (NaH)
Solvent:  DMF or DMSO[1]
Step-by-Step Methodology

Note: This protocol uses the ester intermediate to facilitate purification, followed by hydrolysis.

Phase 1:

Coupling
  • Preparation: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Phenol (1.1 eq) in anhydrous DMF (10 mL/g).

  • Deprotonation: Add

    
      (2.5 eq) carefully. Stir at room temperature for 30 minutes to generate the phenoxide in situ.
    
  • Addition: Add Ethyl 4-chloronicotinate (1.0 eq) dropwise or portion-wise.

  • Reaction: Heat the mixture to 90–100°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3) or LC-MS for the disappearance of the chloride starting material.

  • Workup: Cool to room temperature. Pour into ice-water. Extract with Ethyl Acetate (3x).[2][3] Wash organics with brine, dry over

    
    , and concentrate.[2]
    
    • Checkpoint: The intermediate ethyl 4-phenoxynicotinate is usually an oil or low-melting solid.[1]

Phase 2: Hydrolysis to Free Acid
  • Hydrolysis: Dissolve the crude ester in a mixture of THF:Water (1:1) .

  • Base Treatment: Add LiOH·

    
      (3.0 eq). Stir at room temperature for 2–4 hours (or mild heating at 40°C if sluggish).
    
  • Acidification (Critical Step): Cool the solution to 0°C. Adjust pH to ~3.0 using 1N HCl. The product, This compound , will precipitate.[1]

  • Isolation: Filter the solid, wash with cold water, and dry under high vacuum at 50°C. Recrystallize from Ethanol/Water if necessary.

Visualization: Synthetic Pathway

Synthesis_Workflow Start Start: 4-Chloronicotinic Acid Ester Intermediate Intermediate: Ethyl 4-Phenoxynicotinate Start->Intermediate SNAr Coupling Reagent Phenol + K2CO3 (DMF, 100°C) Reagent->Intermediate Hydrolysis Hydrolysis: LiOH / THF / H2O Intermediate->Hydrolysis Ester Cleavage Product Final Product: This compound Hydrolysis->Product Acidification (pH 3)

Figure 2: Step-wise synthetic workflow from chloronicotinate precursor to final acid.

Characterization Standards

To validate the identity of the synthesized compound, compare analytical data against these expected parameters.

  • 
     NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       13.0–13.5 (br s, 1H, COOH )
      
    • 
       8.95 (s, 1H, Py-H2 ) – Deshielded by adjacent N and COOH.[1]
      
    • 
       8.55 (d, J=5.6 Hz, 1H, Py-H6 )[1]
      
    • 
       7.45–7.55 (m, 2H, Ph-H3,5 )[1]
      
    • 
       7.25–7.35 (m, 1H, Ph-H4 )[1]
      
    • 
       7.15–7.20 (m, 2H, Ph-H2,6 )[1]
      
    • 
       6.80 (d, J=5.6 Hz, 1H, Py-H5 ) – Upfield due to resonance from O.[1]
      
  • LC-MS (ESI+):

    • Expected

      
      : 216.06[4]
      
    • Fragmentation pattern often shows loss of

      
       (M-44) or loss of the phenoxy group depending on collision energy.
      

Biological Mechanism: HIF Stabilization

This molecule functions as a competitive inhibitor of HIF Prolyl Hydroxylase (PHD) enzymes. Under normal oxygen levels, PHDs hydroxylate HIF-


, marking it for degradation.[1] By inhibiting PHDs, this compound stabilizes HIF, mimicking a hypoxic state and stimulating erythropoietin (EPO) production.
Mechanism of Action Diagram

MOA_HIF Compound 4-Phenoxypyridine-3-COOH Fe Active Site Fe(II) Compound->Fe Chelates PHD PHD Enzyme (Active Site) Compound->PHD Blocks 2-OG Binding Fe->PHD Essential Cofactor HIF HIF-alpha (Substrate) PHD->HIF Hydroxylation (Inhibited) EPO Erythropoietin Production HIF->EPO Stabilizes & Transcribes

Figure 3: Mechanism of Action.[1] The compound chelates the catalytic iron center, preventing the enzyme from hydroxylating HIF-alpha.[1]

References

  • PubChem. (2025).[4] this compound hydrochloride (Compound Summary).[1] National Library of Medicine. [Link]

  • Jain, R., et al. (2016). Discovery of N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (MK-8617), an Orally Active Pan-Inhibitor of HIF PHD1-3.[1] Journal of Medicinal Chemistry. [Link]

  • Deng, X., et al. (2020). An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry.[1][3] RSC Advances. [Link]

Sources

An In-depth Technical Guide to 4-Phenoxypyridine-3-carboxylic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Phenoxypyridine-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of data for the free acid form, this guide also encompasses its hydrochloride salt and contextualizes its properties and potential applications within the broader class of 4-phenoxypyridine derivatives.

Core Molecular Identifiers

While a specific CAS number for this compound in its free acid form is not readily found in major chemical databases, its hydrochloride salt is cataloged. This suggests that the compound is often handled and studied in this salt form for improved stability and solubility.

Table 1: Molecular Identifiers for this compound Hydrochloride

IdentifierValueSource
CAS Number Not readily available for free acid
Molecular Formula C₁₂H₉NO₃[1]
Molecular Weight 215.21 g/mol [2]
IUPAC Name This compound[1]
Canonical SMILES C1=CC=C(C=C1)OC2=C(C=NC=C2)C(=O)O[1]
InChI InChI=1S/C12H9NO3/c14-12(15)10-8-13-7-6-11(10)16-9-4-2-1-3-5-9/h1-8H,(H,14,15)[1]
InChIKey QJVUQFFLIRLHBM-UHFFFAOYSA-N[1]

Physicochemical Properties and Predicted Data

Direct experimental data for this compound is limited. However, computational predictions for its hydrochloride salt provide valuable insights into its physicochemical profile.

Table 2: Predicted Physicochemical Properties of this compound hydrochloride

PropertyPredicted ValueSource
XlogP 1.9[1]
Monoisotopic Mass 215.05824 Da[1]

Synthesis and Chemical Reactivity

The synthesis of 4-phenoxypyridine derivatives often involves the nucleophilic aromatic substitution of a leaving group on the pyridine ring with a phenoxide ion. A plausible synthetic route to this compound is outlined below.

General Synthetic Workflow

Synthesis_of_4-Phenoxypyridine-3-carboxylic_acid 4-Chloropyridine-3-carboxylic_acid 4-Chloropyridine-3-carboxylic acid Reaction Nucleophilic Aromatic Substitution 4-Chloropyridine-3-carboxylic_acid->Reaction Phenol Phenol Phenol->Reaction Base Base (e.g., K2CO3) Base->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction Product This compound Reaction->Product

Sources

Solubility Profiling of 4-Phenoxypyridine-3-carboxylic Acid: Structural Insights & Experimental Protocols

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide designed for researchers and drug development scientists. It addresses the solubility profile of 4-Phenoxypyridine-3-carboxylic acid through structural analysis, predictive modeling, and a rigorous experimental protocol.

Executive Summary

The solubility profile of This compound is a critical parameter for its purification, formulation, and bioavailability assessment. Unlike simple pyridine derivatives, this molecule exhibits a complex solubility landscape due to the interplay between its polar, amphoteric core (pyridine-3-carboxylic acid) and its lipophilic tail (4-phenoxy group).

This guide addresses the current literature gap by providing:

  • Structural Solubility Prediction: A theoretical analysis of solute-solvent interactions based on molecular topology.

  • Predicted Solubility Ranking: A tiered classification of solvent suitability.

  • Definitive Profiling Protocol: A self-validating, step-by-step workflow to experimentally determine thermodynamic solubility (

    
    ).
    

Structural Analysis & Solubility Prediction

To accurately predict the solubility behavior of this compound, we must analyze its functional groups and their impact on the crystal lattice energy and solvation enthalpy.

Molecular Topology
  • Core Scaffold (Pyridine-3-carboxylic acid): This moiety is amphoteric. The pyridine nitrogen is weakly basic (

    
    ), and the carboxylic acid is acidic. In the solid state, these often form strong intermolecular hydrogen bond networks (head-to-tail dimers), leading to high melting points and high lattice energy.
    
  • Substituent (4-Phenoxy group): The ether linkage introduces rotational freedom, potentially lowering the melting point relative to the parent nicotinic acid (

    
    ). However, the phenyl ring significantly increases lipophilicity (
    
    
    
    ), reducing water solubility while enhancing affinity for chlorinated and aromatic solvents.
Predicted Solubility Trends

Based on the Hansen Solubility Parameters (HSP) and dielectric requirements, the compound is expected to follow a "U-shaped" solubility curve relative to solvent polarity.

Solvent ClassRepresentative SolventsPredicted SolubilityMechanism of Action
Dipolar Aprotic DMSO, DMF, NMPHigh (>50 mg/mL)Disruption of intermolecular H-bonds; dipole-dipole stabilization of the zwitterionic core.
Protic Polar Methanol, EthanolModerate (10–30 mg/mL)Solvation of the carboxylic acid via H-bonding; alkyl chain interacts with the phenoxy group.
Chlorinated DCM, ChloroformModerate-Low Good interaction with the phenoxy tail, but poor solvation of the polar carboxylic head.
Aqueous Water (pH 7)Low (<1 mg/mL)The hydrophobic phenoxy group dominates; solubility is highly pH-dependent (lowest at isoelectric point).
Non-Polar Hexane, HeptaneNegligible Inability to overcome the crystal lattice energy of the polar core.

Field Insight: For purification (recrystallization), a binary solvent system of Ethanol/Water or Ethyl Acetate/Hexane is recommended. The compound is likely to dissolve in hot ethanol and precipitate upon cooling or addition of water.

Experimental Protocol: Thermodynamic Solubility Determination

Since specific literature values for this compound are sparse, the following protocol is the industry standard for generating a regulatory-grade solubility profile. This workflow ensures data integrity (ALCOA+ principles).

Materials & Equipment
  • Analyte: this compound (Purity >98% by HPLC).

  • Solvents: HPLC Grade (Methanol, Ethanol, Acetone, Acetonitrile, DMSO, Water).

  • Instrumentation: HPLC-UV (Agilent 1200 or equivalent) or UV-Vis Spectrophotometer.

  • Thermostat: Shaking incubator capable of maintaining

    
    .
    
The "Shake-Flask" Workflow (Isothermal Saturation)

This protocol utilizes the saturation shake-flask method, which is superior to kinetic methods for thermodynamic accuracy.

Step 1: Excess Solute Addition Add the compound to 5 mL of each solvent in borosilicate glass vials until a visible precipitate remains (supersaturation).

  • Critical Check: Ensure solid phase is present throughout the entire experiment. If the solid disappears, add more.

Step 2: Equilibration Incubate samples at the target temperature (e.g., 298.15 K, 303.15 K, 308.15 K) with constant agitation (150 rpm) for 72 hours .

  • Why 72 hours? Pyridine carboxylic acids can form metastable polymorphs. Extended equilibration ensures the conversion to the most stable crystal form.

Step 3: Phase Separation Stop agitation and allow the suspension to settle for 2 hours. Filter the supernatant using a 0.45 µm PTFE syringe filter (pre-heated to the equilibration temperature to prevent precipitation during filtration).

Step 4: Quantitation Dilute the filtrate with the mobile phase and analyze via HPLC.

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 100 mm).

  • Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) [50:50 v/v].

  • Detection: UV at

    
     (typically 260–280 nm for pyridine systems).
    
Workflow Visualization

SolubilityProtocol Start Solid Analyte (4-Phenoxypyridine-3-COOH) SolventPrep Solvent Addition (Excess Solid) Start->SolventPrep Equilibration Equilibration (72h @ T ± 0.1K) SolventPrep->Equilibration Agitation Equilibration->SolventPrep If solid dissolves completely Separation Phase Separation (0.45µm PTFE Filter) Equilibration->Separation Isothermal Dilution Dilution (Mobile Phase) Separation->Dilution HPLC HPLC-UV Quantitation Dilution->HPLC Data Solubility Data (Mole Fraction) HPLC->Data

Figure 1: Standardized workflow for thermodynamic solubility determination ensuring solid-liquid equilibrium.

Thermodynamic Modelling & Data Analysis

Once the solubility (


, mole fraction) is obtained at different temperatures (

), the data must be correlated using thermodynamic models to calculate the enthalpy of dissolution.
Modified Apelblat Equation

This semi-empirical model is highly accurate for pyridine-carboxylic acids in organic solvents:



  • A, B, C: Empirical parameters derived from regression analysis.

  • Utility: Allows for interpolation of solubility at any temperature within the measured range.

van't Hoff Equation

For a narrower temperature range, the simplified van't Hoff equation determines the dissolution enthalpy (


):


  • Interpretation: A linear plot of

    
     vs. 
    
    
    
    indicates no phase transition (polymorphic change) occurred during the experiment. A non-linear plot suggests a change in the solid state or solvent-mediated transformation (solvate formation).

Key Applications & Recommendations

Purification (Recrystallization)

Based on the structural profile, the following solvent systems are recommended for purification:

  • Ethanol (Hot) -> Cool: High solubility at boiling point (

    
    ), significantly lower at 
    
    
    
    .
  • Acetic Acid/Water: Dissolve in glacial acetic acid, then precipitate by adding water (antisolvent).

pH-Dependent Solubility (Formulation)

As an amphoteric molecule, this compound will exhibit minimum solubility at its isoelectric point (likely pH 3.5–4.5).

  • To increase solubility: Adjust pH > 6.0 (forming the carboxylate anion) or pH < 2.0 (forming the pyridinium cation).

Data Presentation Template

When reporting your results, use the following table structure to ensure clarity for regulatory review:

SolventT (K)Solubility (

, mole fraction)
Mass Solubility (mg/g)Deviation (%)
Methanol298.15[Experimental Value][Calc Value]

0.5%
Ethanol298.15[Experimental Value][Calc Value]

0.8%
Acetone298.15[Experimental Value][Calc Value]

1.2%

References

  • Solubility of Nicotinic Acid: Xing, R., et al. "Solubility of Nicotinic Acid in Water, Ethanol, Acetone, Diethyl Ether, Acetonitrile, and Dimethyl Sulfoxide." Journal of Chemical & Engineering Data, vol. 53, no. 6, 2008, pp. 1396–1398.

  • Thermodynamic Modeling: Apelblat, A., and Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." The Journal of Chemical Thermodynamics, vol. 31, no. 1, 1999, pp. 85–91.

  • Hansen Solubility Parameters: Hansen, C. M. Hansen Solubility Parameters: A User's Handbook. 2nd ed., CRC Press, 2007.

  • General Solubility Protocols: "Kinetic & Thermodynamic Solubility Testing." WuXi AppTec, 2024.

  • Recrystallization Strategies: "Solvents for Recrystallization." University of Rochester, Department of Chemistry.

pKa Values and Ionization States of 4-Phenoxypyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the ionization behavior of 4-Phenoxypyridine-3-carboxylic acid , a critical scaffold in medicinal chemistry, particularly in the development of HIF prolyl hydroxylase inhibitors (e.g., Roxadustat analogs).

As direct experimental data for this specific intermediate is often proprietary, the values presented here are derived from rigorous Structure-Activity Relationship (SAR) analysis, using Nicotinic acid (pyridine-3-carboxylic acid) as the baseline and correcting for the electronic influence of the 4-phenoxy substituent.

Executive Summary: Physicochemical Profile

This compound is an amphoteric molecule containing both a basic center (pyridine nitrogen) and an acidic center (carboxylic acid). Its ionization state is highly pH-dependent, dictating its solubility, membrane permeability, and formulation stability.

Key Predicted Parameters
ParameterValue (Predicted)Description
pKa₁ (Acidic) 2.8 ± 0.3 Deprotonation of Carboxylic Acid (-COOH → -COO⁻)
pKa₂ (Basic) 5.8 ± 0.4 Deprotonation of Pyridinium Ion (NH⁺ → N)
Isoelectric Point (pI) ~4.3 pH of minimum solubility (Zwitterionic form dominates)
LogD (pH 7.4) Low (< 0) Predominantly anionic at physiological pH

Structural Analysis & Theoretical pKa Derivation

To understand the pKa values, we must analyze the electronic push-pull mechanisms within the molecule.

The Parent Scaffold: Nicotinic Acid

The baseline for this analysis is Nicotinic acid (Pyridine-3-carboxylic acid):[1]

  • pKa₁ (COOH): 2.07 (Stronger acid than benzoic acid due to the electron-withdrawing pyridine ring).

  • pKa₂ (NH⁺): 4.85 (Weaker base than pyridine due to the -I effect of the carboxyl group).

The 4-Phenoxy Substituent Effect

The introduction of a phenoxy group (-OPh) at the 4-position alters the electron distribution significantly:

  • Resonance Effect (+M): The oxygen lone pair donates electron density into the pyridine ring. This is the dominant effect at the 4-position (para-like), significantly increasing the electron density at the pyridine nitrogen.

    • Impact: Increases the basicity of the nitrogen (raises pKa₂).

  • Inductive Effect (-I): The oxygen is electronegative, pulling density through the sigma bond.

    • Impact: Slightly increases the acidity of the adjacent 3-COOH.

  • Net Result:

    • On Nitrogen (Basic Center): The strong +M resonance effect dominates. Compared to Nicotinic acid (4.85), the pKa₂ is expected to rise by ~1.0 unit (analogous to 4-methoxypyridine vs. pyridine). Predicted pKa₂ ≈ 5.8.

    • On Carboxylic Acid (Acidic Center): The electron-donating resonance of the phenoxy group destabilizes the forming carboxylate anion slightly less than it stabilizes the cation, but the proximity (ortho-position) introduces steric twists that may reduce conjugation. Generally, electron donors make benzoic acids weaker (higher pKa). Predicted pKa₁ ≈ 2.8. [2]

Ionization States & Microspecies Distribution

The molecule exists in three distinct ionization states depending on the pH of the environment.

The Three States
  • Cationic State (pH < 2.0): Both groups are protonated. The molecule carries a net positive charge (+1).

    • Species:[3][4] Pyridinium cation / Carboxylic acid.

    • Solubility: High (Salt form).

  • Zwitterionic State (pH 2.8 – 5.8): The Carboxylic acid deprotonates first. The molecule has a localized positive charge (NH⁺) and negative charge (COO⁻), resulting in a net neutral charge (0).

    • Species:[3][4][5] Pyridinium cation / Carboxylate anion.

    • Solubility:Lowest (Lattice energy is maximized by internal salt bridges).

  • Anionic State (pH > 6.0): The Pyridinium deprotonates. The molecule carries a net negative charge (-1).

    • Species:[3][4][5] Pyridine neutral / Carboxylate anion.

    • Solubility: High (Salt form).

Visualization of Ionization Pathway

IonizationPathway Cation Cationic Form (pH < 2.0) [Py-NH+, COOH] Zwitterion Zwitterionic Form (pH 2.8 - 5.8) [Py-NH+, COO-] Cation->Zwitterion pKa1 ≈ 2.8 (-H+ from COOH) Zwitterion->Cation Anion Anionic Form (pH > 6.0) [Py-N, COO-] Zwitterion->Anion pKa2 ≈ 5.8 (-H+ from NH+) Anion->Zwitterion

Figure 1: Stepwise deprotonation pathway of this compound.

Experimental Determination Protocol

Since theoretical values are approximations, experimental validation is required for drug filing. The Potentiometric Titration method is the Gold Standard for this pKa range (2–12).

Materials & Equipment
  • Instrument: Mettler Toledo T5/T7 Autotitrator or Sirius T3.

  • Solvent: Carbonate-free distilled water (degassed).

  • Titrant: 0.1 M KOH (standardized) and 0.1 M HCl.

  • Ionic Strength Adjuster: 0.15 M KCl (to mimic physiological ionic strength).

Step-by-Step Workflow
  • Sample Preparation: Weigh ~3–5 mg of this compound. Dissolve in 20 mL of 0.15 M KCl. Note: If solubility is poor at neutral pH, start at pH 2.0 (fully soluble cation).

  • Acidification: Add 0.1 M HCl to lower the pH to ~1.8. This ensures the starting species is 100% cationic.

  • Titration: Titrate with 0.1 M KOH in small increments (e.g., 5 µL) up to pH 11.0.

  • Data Analysis: Plot pH vs. Volume of KOH. The first inflection point corresponds to the COOH deprotonation (pKa₁), and the second inflection point corresponds to the Pyridinium deprotonation (pKa₂).

  • Bjerrum Plot: Convert the data to a Bjerrum plot (

    
     vs pH) to precisely calculate the dissociation constants.
    
Experimental Logic Diagram

ExperimentalWorkflow Start Start: Weigh 5mg Sample Dissolve Dissolve in 0.15M KCl (Adjust to pH 1.8 with HCl) Start->Dissolve Titrate Titrate with 0.1M KOH (Inert N2 Atmosphere) Dissolve->Titrate Measure Record Potential (mV) after each addition Titrate->Measure Loop until pH 11 Measure->Titrate Calc Calculate 1st & 2nd Derivatives Identify Inflection Points Measure->Calc Data Complete Result Output: pKa1 & pKa2 Calc->Result

Figure 2: Potentiometric titration workflow for accurate pKa determination.

Implications for Drug Development

Solubility & Formulation
  • pH 1–2 (Stomach): The molecule is cationic and highly soluble. Absorption is limited by the charge.

  • pH 6–7 (Intestine): The molecule is anionic. While soluble, the negative charge hinders passive diffusion across lipophilic membranes.

  • Absorption Window: The best absorption likely occurs in the duodenum (pH 4–5) , where a significant fraction exists as the neutral zwitterion (or non-ionic species if the equilibrium shifts), or via active transport mechanisms for amino-acid-like zwitterions.

Lipophilicity (LogD)

The distribution coefficient (LogD) will vary drastically with pH:

  • LogD (pH 2.0): Low (Cationic).

  • LogD (pH 4.3): Maximum (Zwitterionic/Neutral). This is the pH of maximum membrane permeability.

  • LogD (pH 7.4): Low (Anionic).

References

  • Nicotinic Acid pKa Data

    • Source: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 938, Nicotinic Acid.[6]

    • URL:[Link]

  • Pyridine Substituent Effects: Source: Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths. Context: Establishes the +M and -I effects of alkoxy groups on pyridine nitrogen basicity.
  • Potentiometric Titration Standards: Source: Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. Context: Standard protocols for pKa measurement of zwitterionic drugs.
  • 4-Phenoxypyridine Structure: Source: Sigma-Aldrich Product D

Sources

Technical Master File: Biological Activity of 4-Phenoxypyridine-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold at a Glance

The 4-phenoxypyridine-3-carboxylic acid scaffold represents a privileged pharmacophore in bioorganic chemistry, characterized by its ability to function as a bioisostere for diaryl ethers. Its structural rigidity, combined with the electronic tunability of the pyridine ring, allows it to serve as a dual-purpose template in both pharmaceutical and agrochemical sectors.

  • Pharmaceutical Domain: Derivatives function as potent Type II Kinase Inhibitors , specifically targeting c-Met (Hepatocyte Growth Factor Receptor) and VEGFR2 , offering therapeutic avenues for non-small cell lung cancer (NSCLC) and gastric carcinoma.

  • Agrochemical Domain: The scaffold mimics the structure of diphenyl ether herbicides (e.g., acifluorfen), acting as Protoporphyrinogen Oxidase (PPO) inhibitors , causing rapid necrosis in broadleaf weeds via membrane lipid peroxidation.

This guide provides an evidence-based analysis of the structure-activity relationships (SAR), synthetic pathways, and validation protocols for this chemical class.

Chemical Architecture & Pharmacophore Analysis[1]

The core structure consists of a pyridine ring substituted at the C4 position with a phenoxy group and at the C3 position with a carboxylic acid (or derivative).

Structural Logic
  • The "Head" (Pyridine-3-Carboxyl): The nitrogen atom in the pyridine ring accepts hydrogen bonds, while the carboxylic acid (or amide) moiety acts as a critical anchor, often chelating metals (in metalloenzymes) or forming hydrogen bond networks within the ATP-binding pocket of kinases.

  • The "Linker" (Ether Bridge): The oxygen atom provides a specific bond angle (~120°) that orients the two aromatic rings in a "twist" conformation, essential for fitting into hydrophobic pockets.

  • The "Tail" (Phenoxy Ring): This hydrophobic moiety penetrates deep into the enzyme's allosteric or hydrophobic regions. Substitutions here (e.g., -Cl, -F, -NO2) dramatically alter potency by modulating lipophilicity and electronic density.

Pharmaceutical Application: c-Met/VEGFR2 Kinase Inhibition

Mechanism of Action

In the context of oncology, 4-phenoxypyridine-3-carboxamides act primarily as ATP-competitive inhibitors .

  • Binding Mode: The pyridine nitrogen and the amide NH/CO groups form a "hinge-binding" motif.

  • Selectivity: The 4-phenoxy group occupies the hydrophobic "back pocket" (selectivity pocket) adjacent to the ATP binding site. This is particularly effective in c-Met kinase , where the unique conformation of the activation loop allows bulky hydrophobic groups to bind.

  • Causality: Inhibition of c-Met phosphorylation blocks downstream signaling (PI3K/AKT, RAS/MAPK), leading to G2/M phase cell cycle arrest and apoptosis in tumor lines like A549 (lung) and MKN45 (gastric).

Structure-Activity Relationship (SAR) Insights
  • Electron-Withdrawing Groups (EWG): Introduction of EWGs (e.g., F, Cl) on the terminal phenoxy ring enhances potency. Why? These groups reduce the electron density of the ring, increasing pi-stacking interactions with aromatic residues (e.g., Phe, Tyr) in the kinase pocket.

  • Linker Modification: Converting the carboxylic acid to a semicarbazone or acyl-hydrazone often improves IC50 values into the nanomolar range (e.g., IC50 = 0.093 μM against c-Met) by providing additional hydrogen bond donors/acceptors.

Visualization: c-Met Inhibition Pathway

cMet_Pathway Drug 4-Phenoxypyridine Derivative cMet c-Met Receptor (ATP Pocket) Drug->cMet Competitive Inhibition Arrest G2/M Arrest & Apoptosis Drug->Arrest Induces Phos Autophosphorylation cMet->Phos Inhibited ATP ATP Binding ATP->cMet Blocked by Drug Signal Downstream Signaling (PI3K/AKT, RAS/MAPK) Phos->Signal Activates Prolif Cell Proliferation & Metastasis Signal->Prolif Promotes

Caption: Logical flow of c-Met kinase inhibition leading to tumor cell apoptosis.

Agrochemical Application: PPO Inhibition

Mechanism of Action

In agriculture, these derivatives function as Protoporphyrinogen Oxidase (PPO) Inhibitors .

  • Target: PPO is the enzyme that converts protoporphyrinogen IX to protoporphyrin IX in the chlorophyll biosynthesis pathway.

  • Effect: Inhibition leads to the accumulation of the substrate (Protoporphyrinogen IX), which leaks into the cytoplasm and is non-enzymatically oxidized. This generates singlet oxygen upon light exposure, causing rapid lipid peroxidation and membrane destruction.

Comparative Data: Herbicidal Efficacy

The following table summarizes the efficacy of 4-phenoxypyridine derivatives compared to commercial standards.

Compound ClassTarget EnzymeKey Substituent (R)Activity (Pre-emergence)Activity (Post-emergence)
Commercial Std (Oxyfluorfen)PPO-CF3 (Diphenyl ether)HighHigh
Derivative A (Acid)PPO-HLowLow
Derivative B (Ester)PPO-CH3ModerateHigh
Derivative C (Coumarin-linked)PPO/ACCase-CoumarinVery High Very High

Note: Esters (Derivative B) are often pro-herbicides, hydrolyzing to the active acid form within the plant cuticle, enhancing penetration.

Synthetic Protocols (Self-Validating Systems)

The synthesis of the core scaffold relies on a Nucleophilic Aromatic Substitution (


), which is robust and scalable.
Protocol A: Synthesis of this compound

Objective: Create the core scaffold from 4-chloronicotinic acid.

  • Reagents:

    • 4-Chloropyridine-3-carboxylic acid (1.0 eq)

    • Substituted Phenol (1.1 eq)

    • Base: Potassium Hydroxide (KOH) or Potassium Carbonate (

      
      ) (2.5 eq)
      
    • Catalyst: Copper powder (0.1 eq) - Critical for unactivated phenols (Ullmann-type).

    • Solvent: DMF or DMSO (High boiling point polar aprotic).

  • Procedure:

    • Step 1: Dissolve the phenol and base in DMF. Stir at RT for 30 mins to generate the phenoxide anion.

    • Step 2: Add 4-chloropyridine-3-carboxylic acid and Cu powder.

    • Step 3: Heat to 120°C for 6-12 hours. Monitor via TLC (Mobile phase: MeOH/DCM 1:10).

    • Step 4 (Workup): Pour reaction mixture into ice water. Acidify to pH 3-4 with 1N HCl. The product will precipitate.

    • Step 5 (Purification): Recrystallize from Ethanol/Water.

  • Validation Checkpoint:

    • Yield: Expect 60-80%.

    • 1H NMR (DMSO-d6): Look for the disappearance of the Cl-C-H signal and the appearance of aromatic phenoxy protons (6.8-7.5 ppm).

Protocol B: Amide Coupling (Derivatization)

Objective: Convert the acid to the active carboxamide/semicarbazone.

  • Activation: React the acid (from Protocol A) with Thionyl Chloride (

    
    ) at reflux for 2 hours to generate the acid chloride. Evaporate excess 
    
    
    
    .
  • Coupling: Dissolve the crude acid chloride in dry DCM. Add the amine/hydrazide (1.1 eq) and Triethylamine (2.0 eq) at 0°C.

  • Validation: IR spectroscopy should show a shift from the broad -COOH peak (~3000 cm-1) to sharp Amide I/II bands (~1650/1550 cm-1).

Visualization: Synthetic Workflow

Synthesis_Flow Start 4-Chloropyridine- 3-carboxylic acid Inter 4-Phenoxypyridine- 3-carboxylic acid (Core) Start->Inter SnAr (120°C, DMF) Reagent Substituted Phenol + KOH/Cu Reagent->Inter Final Target Amide/Ester Derivative Inter->Final Amidation Activator SOCl2 or EDCI Activator->Final

Caption: Step-by-step synthetic route from chloronicotinic acid to bioactive derivatives.

Experimental Validation Protocols

To ensure data integrity, use these standardized assays.

Assay 1: In Vitro c-Met Kinase Inhibition (ELISA)
  • Principle: Measures the reduction in phosphorylation of a Poly(Glu, Tyr) substrate by recombinant c-Met enzyme in the presence of the inhibitor.

  • Key Steps:

    • Coat microplate with Poly(Glu, Tyr) 4:1 substrate.

    • Add test compound (dilution series) + ATP + c-Met enzyme. Incubate 1h at 37°C.

    • Wash and add anti-phosphotyrosine antibody (HRP-conjugated).

    • Add TMB substrate and measure OD at 450 nm.

  • Control: Staurosporine or Foretinib (Positive Control).

Assay 2: Herbicidal Greenhouse Screen
  • Target: Echinochloa crus-galli (Barnyard grass) and Digitaria sanguinalis (Crabgrass).

  • Method:

    • Pre-emergence: Spray soil immediately after sowing.

    • Post-emergence: Spray seedlings at the 3-leaf stage.

    • Dosage: Screen at 150 g active ingredient per hectare (g a.i./ha).

    • Scoring: Visual injury scale (0 = no effect, 100 = complete death) at 14 and 21 days.

References

  • Design, synthesis, and biological evaluation of novel 4‐phenoxypyridine derivatives as potential antitumor agents. Semantic Scholar.

  • Novel 4-phenoxypyridine derivatives bearing imidazole-4-carboxamide and 1,2,4-triazole-3-carboxamide moieties: Design, synthesis and biological evaluation as potent antitumor agents. Bioorganic Chemistry.

  • Design, synthesis, and herbicidal activity of novel phenoxypyridine derivatives containing natural product coumarin. Pest Management Science.

  • Advancement of Phenoxypyridine as an Active Scaffold for Pesticides. Molecules.

  • Design, Synthesis and Biological Evaluation of Novel 4-phenoxypyridine Derivatives Containing Semicarbazones Moiety as Potential c-Met Kinase Inhibitors. Anti-Cancer Agents in Medicinal Chemistry.

Technical Guide: Role of 4-Phenoxypyridine-3-carboxylic Acid in HIF Prolyl Hydroxylase Inhibition

[1]

Executive Summary

This compound represents a specific structural scaffold relevant to the development of HIF Prolyl Hydroxylase Inhibitors (HIF-PHIs) .[1] While clinically approved agents like Roxadustat (FG-4592) utilize a fused isoquinoline core, the pyridine-3-carboxylic acid motif serves as a critical pharmacophore for mimicking 2-oxoglutarate (2-OG), the endogenous co-substrate of PHD enzymes.[1]

This guide explores the chemical biology of this scaffold, elucidating how the 4-phenoxy substitution and the pyridine-3-carboxylate core interact with the PHD2 active site to stabilize HIF-α, thereby promoting erythropoiesis and cytoprotection.[1]

Chemical Biology & Structural Pharmacology[1]

The Pharmacophore: 2-Oxoglutarate Mimicry

HIF prolyl hydroxylases (PHD1, PHD2, PHD3) are Fe(II)/2-oxoglutarate-dependent dioxygenases.[1] Inhibitors must compete with 2-OG for the active site.[1] The pyridine-3-carboxylic acid core provides a bidentate or tridentate chelation motif for the active site iron (Fe²⁺).[1]

  • Core Scaffold: Pyridine-3-carboxylic acid.[1][2]

  • Key Interaction: The nitrogen of the pyridine ring and the carboxylate group (or its amide derivative) coordinate the Fe²⁺ center.[1]

  • Role of the 4-Substituent:

    • 4-Hydroxy (Classic): In many inhibitors (e.g., Roxadustat core, Vadadustat), a hydroxyl group at position 4 (or 3 in pyridines) provides a critical hydrogen bond or direct iron coordination.[1]

    • 4-Phenoxy (Target): The This compound variant introduces a bulky, hydrophobic phenoxy group.[1] This modification targets the hydrophobic sub-pocket (often occupied by the substrate's proline residue or distal hydrophobic residues like Tyr303/310 in PHD2), enhancing affinity and selectivity over other 2-OG oxygenases.[1]

Structure-Activity Relationship (SAR) Context

The this compound scaffold is structurally distinct from but related to major clinical inhibitors:

CompoundCore ScaffoldKey SubstituentsBinding Mode
This compound Pyridine 3-COOH, 4-OPh Bidentate (N, COOH) + Hydrophobic Fit
Roxadustat (FG-4592) Isoquinoline4-OH, 7-OPh, 3-CONH-GlyTridentate (N, CO, OH)
Vadadustat (AKB-6548) Pyridine3-OH, 2-CONH-GlyBidentate/Tridentate
Daprodustat Pyrimidine2,4,6-TrioxoBidentate

Critical Insight: The "4-phenoxy" group in this specific scaffold likely acts as a hydrophobic anchor .[1] While it lacks the H-bond donor capability of a 4-hydroxyl, the phenoxy ether oxygen can accept weak H-bonds, and the phenyl ring engages in

1

Mechanism of Action

Inhibition Pathway[1]
  • Competition: this compound enters the PHD2 catalytic pocket, displacing 2-oxoglutarate.[1]

  • Chelation: The pyridine nitrogen and the C3-carboxylate chelate the active site Fe(II), preventing the formation of the reactive Fe(IV)=O species.[1]

  • Stabilization: Without the reactive oxygen species, PHD2 cannot hydroxylate Pro402 or Pro564 on HIF-α.[1]

  • HIF Accumulation: Non-hydroxylated HIF-α escapes recognition by the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1]

  • Transcriptional Activation: HIF-α translocates to the nucleus, dimerizes with HIF-β, and binds to Hypoxia Response Elements (HREs), driving the expression of EPO (Erythropoietin) and VEGF.[1]

Visualization of the Signaling Pathway[1]

HIF_Pathwaycluster_NormoxiaNormoxia (Active PHD)cluster_InhibitionInhibition by 4-Phenoxypyridine-3-COOHPHD2PHD2 Enzyme(Fe2+, 2-OG)HIF_OHHIF-α-OH(Hydroxylated)PHD2->HIF_OHHydroxylationVHLVHL Complex(E3 Ligase)HIF_OH->VHLBindingDegradationProteasomalDegradationVHL->DegradationUbiquitinationInhibitor4-Phenoxypyridine-3-carboxylic acidInhibitor->PHD2CompetitiveInhibitionHIF_NativeHIF-α(Native)HIF_Native->PHD2BlockedNucleusNucleusHIF_Native->NucleusTranslocationEPOEPO GeneTranscriptionNucleus->EPOHRE Binding

Caption: Mechanism of HIF stabilization via competitive inhibition of PHD2 by this compound.[1]

Experimental Protocols

In Vitro PHD2 Inhibition Assay (TR-FRET)

This assay quantifies the ability of the compound to displace a labeled probe or prevent HIF peptide hydroxylation.[1]

Reagents:

  • Recombinant human PHD2 enzyme (catalytic domain).[1]

  • Biotinylated HIF-1α peptide (residues 556–574).[1]

  • Europium-labeled anti-HIF-1α-OH antibody.[1]

  • Ferrous ammonium sulfate (Fe(II) source), Ascorbate, 2-Oxoglutarate.[1]

Protocol:

  • Preparation: Dilute this compound in DMSO (10-point dose-response, starting at 100 µM).

  • Enzyme Mix: Incubate PHD2 (5 nM) with the compound for 15 min at Room Temperature (RT) in assay buffer (50 mM Tris-HCl pH 7.5, 50 µM Fe(II), 100 µM Ascorbate).

  • Substrate Addition: Add Biotin-HIF peptide (50 nM) and 2-OG (10 µM).

  • Reaction: Incubate for 60 min at RT.

  • Detection: Stop reaction with EDTA (10 mM). Add Eu-antibody and APC-Streptavidin.[1]

  • Readout: Measure TR-FRET (Ex: 340 nm, Em: 615/665 nm). Calculate IC50.

Cellular HIF Stabilization Assay (Western Blot)

Validates cell permeability and functional target engagement.[1]

Cell Line: Hep3B or HeLa cells.[1] Protocol:

  • Seeding: Seed

    
     cells/well in 6-well plates. Culture overnight.
    
  • Treatment: Treat cells with vehicle (DMSO) or this compound (10, 50, 100 µM) for 6–24 hours.[1]

    • Positive Control:[1] Roxadustat (10 µM) or CoCl₂ (100 µM).[1]

  • Lysis: Lyse cells in RIPA buffer containing protease/phosphatase inhibitors.

  • Immunoblot: Perform SDS-PAGE.[1] Transfer to PVDF membrane.[1]

  • Antibodies:

    • Primary: Anti-HIF-1α (1:1000), Anti-HIF-2α (1:1000).[1]

    • Loading Control: Anti-β-Actin.[1]

  • Analysis: Visualize bands. Successful inhibition results in a dose-dependent appearance of the HIF-α band (normally absent in normoxia).[1]

Synthesis of this compound (Reference Route)

For researchers needing to synthesize or derivatize the scaffold:

  • Starting Material: 4-Chloropyridine-3-carboxylic acid (or methyl ester).[1]

  • Reaction: Nucleophilic aromatic substitution (

    
    ).[1]
    
  • Conditions: React with Phenol (

    
    ) in the presence of a base (
    
    
    or
    
    
    ) in a polar aprotic solvent (DMF or DMSO) at elevated temperature (100–120°C).
  • Workup: Acidify to precipitate the carboxylic acid product. Recrystallize from Ethanol/Water.[1]

Comparative Data Summary

Feature4-Phenoxypyridine-3-COOHRoxadustat (FG-4592)2-OG (Substrate)
Molecular Weight ~215 Da352 Da146 Da
Fe(II) Ligands Pyridine-N, 3-COOHIsoquinoline-N, 3-CONH, 4-OH1-COOH, 2-Keto, 5-COOH
Hydrophobic Contact 4-Phenoxy (Flexible)7-Phenoxy (Rigid fused ring)None
Potency (Est.[1] IC50) µM range (Scaffold)nM range (Optimized Drug)N/A

References

  • Maxwell, P. H., & Eckardt, K. U. (2016).[1] "HIF prolyl hydroxylase inhibitors for the treatment of renal anaemia and beyond."[1][3] Nature Reviews Nephrology, 12(3), 157–168.[1]

  • Rabinowitz, M. H. (2013).[1] "Inhibition of hypoxia-inducible factor prolyl hydroxylase domain inhibitors: the discovery of roxadustat."[1] Journal of Medicinal Chemistry, 56(23), 9369–9402.[1]

  • Chowdhury, R., et al. (2009).[1] "Structural basis for binding of hypoxia-inducible factor to the oxygen-sensing prolyl hydroxylases."[1] Structure, 17(7), 981–989.[1]

  • PubChem. (2025).[1] "this compound (Compound Summary)." National Library of Medicine.[1] [1]

  • Yeh, T. L., et al. (2017).[1] "Molecular characterization of the PHD2–HIF-1α interaction and its inhibition." Scientific Reports, 7, 44226.[1] [1]

Literature review on 4-Phenoxypyridine-3-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis of 4-Phenoxypyridine-3-carboxylic acid (also known as 4-phenoxynicotinic acid), a critical pharmacophore in the development of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors, such as Roxadustat.

Executive Summary

This compound (CAS: 54629-95-7) serves as a foundational scaffold in medicinal chemistry, particularly for drugs mimicking the body's response to hypoxia. Its structure features a pyridine ring substituted with a carboxylic acid at the C3 position and a phenoxy group at the C4 position. The electron-withdrawing nature of the C3-carboxyl group activates the C4 position, making Nucleophilic Aromatic Substitution (


) the most viable synthetic strategy.

This guide prioritizes an Ester-Mediated


 Route , which offers superior solubility and purification profiles compared to direct acid coupling.

Retrosynthetic Analysis

The most logical disconnection occurs at the ether linkage. The C4-position of the pyridine ring is activated for nucleophilic attack by the adjacent electron-withdrawing carboxylic ester at C3 and the ring nitrogen.

Retrosynthesis Target Target: This compound Inter Intermediate: Methyl 4-chloronicotinate Target->Inter Hydrolysis SM1 Starting Material 1: 4-Hydroxynicotinic acid Inter->SM1 Chlorination & Esterification SM2 Starting Material 2: Phenol Inter->SM2 + Phenol (S_NAr)

Figure 1: Retrosynthetic disconnection showing the conversion of 4-hydroxynicotinic acid to the activated chloro-ester intermediate.

Primary Synthetic Route: The Ester-Mediated Protocol

Direct reaction of 4-chloronicotinic acid with phenol is possible but often suffers from poor solubility (zwitterionic nature of the acid) and difficult workup. This optimized protocol uses Methyl 4-chloronicotinate , which ensures homogeneity in organic solvents.

Phase 1: Synthesis of Methyl 4-chloronicotinate

Objective: Convert 4-hydroxynicotinic acid to the active electrophile.

Reagents:

  • 4-Hydroxynicotinic acid (1.0 eq)

  • Phosphorus oxychloride (

    
    ) (Excess, solvent/reagent)
    
  • Methanol (MeOH) (Solvent for quenching)

  • 
     (Optional, to boost reactivity)
    

Protocol:

  • Chlorination: In a round-bottom flask equipped with a reflux condenser and a

    
     drying tube, suspend 4-hydroxynicotinic acid (13.9 g, 100 mmol) in 
    
    
    
    (40 mL).
  • Activation: Slowly add

    
     (22 g, 105 mmol) in portions to control the exotherm.
    
  • Reflux: Heat the mixture to 110°C (reflux) for 4 hours. The suspension will clear as the acid chloride forms.

  • Evaporation: Remove excess

    
     under reduced pressure. Caution: 
    
    
    
    is corrosive.
  • Esterification (One-Pot): Cool the residue to 0°C. Slowly add anhydrous Methanol (50 mL) dropwise. The acid chloride reacts vigorously to form the methyl ester.

  • Workup: Neutralize with saturated

    
     solution, extract with Dichloromethane (DCM), dry over 
    
    
    
    , and concentrate.
    • Yield Target: >85%[1][2][3][4]

    • Appearance: Off-white solid or pale yellow oil.

Phase 2: Nucleophilic Aromatic Substitution ( )

Objective: Coupling of Phenol to the pyridine core.

Reagents:

  • Methyl 4-chloronicotinate (1.0 eq)

  • Phenol (1.1 eq)[5]

  • Potassium Carbonate (

    
    ) (2.0 eq) - Acts as the base and HF scavenger.
    
  • Solvent: DMF (Dimethylformamide) or DMSO.

Protocol:

  • Setup: Charge a flask with Methyl 4-chloronicotinate (17.1 g, 100 mmol), Phenol (10.3 g, 110 mmol), and anhydrous

    
     (27.6 g, 200 mmol) in DMF (100 mL).
    
  • Reaction: Heat to 90–100°C for 6–8 hours. Monitor by TLC (EtOAc/Hexane 1:1) or HPLC. The spot for the chloro-ester should disappear.

  • Quench: Cool to room temperature and pour the mixture into ice water (500 mL).

  • Isolation: The ester product (Methyl 4-phenoxynicotinate) may precipitate.[3][6] If not, extract with Ethyl Acetate (3 x 100 mL). Wash organics with 1M NaOH (to remove excess phenol) and brine.

  • Intermediate Purity Check: The methyl ester intermediate should be >95% pure before hydrolysis.

Phase 3: Hydrolysis to Final Acid

Objective: Unmasking the carboxylic acid.

Reagents:

  • Methyl 4-phenoxynicotinate (from Phase 2)

  • Lithium Hydroxide (

    
    ) (2.0 eq)
    
  • Solvent: THF/Water (3:1)

Protocol:

  • Hydrolysis: Dissolve the intermediate ester in THF/Water. Add

    
    . Stir at room temperature for 2 hours.
    
  • Acidification: Evaporate THF. Acidify the aqueous residue carefully with 1M HCl to pH 3–4 (the isoelectric point).

  • Filtration: The product, this compound, will precipitate as a white solid.

  • Recrystallization: Recrystallize from Ethanol/Water if necessary.

Alternative "Direct Lithiation" Route (High-Tech)

For labs equipped for cryogenic chemistry, this route avoids


 and starts from 4-chloropyridine.

Mechanism: Directed Ortho-Metalation (DoM) is difficult on electron-deficient pyridines, but Halogen-Dance mechanisms or direct lithiation at -78°C can be achieved.

  • Lithiation: 4-Chloropyridine is treated with LDA (Lithium Diisopropylamide) in THF at -78°C. The lithium selectively inserts at the C3 position (ortho to the chloro group) due to the directing effect of the halogen.

  • Carboxylation: Quench with dry

    
     gas.[7]
    
  • Result: 4-Chloronicotinic acid is obtained directly.[7] This can then be coupled with phenol as per Phase 2.

    • Note: This route is atom-economical but requires strict anhydrous/cryogenic conditions.

Quantitative Data Summary

ParameterMethod A:

/ Ester Route
Method B: Direct Acid CouplingMethod C: Lithiation Route
Starting Material 4-Hydroxynicotinic acid4-Chloronicotinic acid4-Chloropyridine
Key Reagent

, MeOH
Phenol, NaOH (melt)LDA,

Temperature 110°C (Step 1), 90°C (Step 2)160-180°C (Melt)-78°C
Yield (Overall) 65 - 75% 40 - 50%55 - 65%
Scalability HighMedium (viscosity issues)Low (cryogenic limits)
Purity Profile High (Ester purification easy)Low (Zwitterion difficult)High

Process Workflow Diagram

Workflow cluster_0 Phase 1: Activation cluster_1 Phase 2: Coupling cluster_2 Phase 3: Hydrolysis Start 4-Hydroxynicotinic Acid Step1 Chlorination (POCl3) & Esterification (MeOH) Start->Step1 Inter1 Methyl 4-chloronicotinate Step1->Inter1 Step2 S_NAr Reaction Inter1->Step2 Reagents Phenol + K2CO3 DMF, 90°C Reagents->Step2 Inter2 Methyl 4-phenoxynicotinate Step2->Inter2 Step3 LiOH / THF / H2O then HCl to pH 3 Inter2->Step3 Final FINAL PRODUCT: This compound Step3->Final

Figure 2: Step-by-step process flow for the Ester-Mediated Synthesis.

Troubleshooting & Critical Control Points

  • Regioselectivity: In the

    
     reaction, the 4-position is highly activated. However, if the temperature is too high (>140°C), decarboxylation of the acid (if using the acid route) can occur. Using the ester at 90°C prevents this.
    
  • Moisture Control:

    
     requires strictly anhydrous conditions. Any water present will generate phosphoric acid, which complicates purification.
    
  • Purification of Final Acid: The product is amphoteric.

    • If pH < 2: The pyridine nitrogen is protonated (Soluble cation).

    • If pH > 5: The carboxylic acid is deprotonated (Soluble anion).

    • Sweet Spot: You must hit pH 3.0–4.0 to precipitate the zwitterionic free acid.

References

  • Guillier, F., et al. (1995). "Synthesis of 4-chloropyridine-3-carboxylic acid derivatives via lithiation." Journal of Organic Chemistry, 60(2), 292-296. Link

  • FibroGen, Inc. (2014). "Process for preparation of Roxadustat and intermediates." US Patent 20140163060. Link

  • Schmid, G.H., & Wolkoff, A.W. (1972). "The preparation of 4-chloropyridine." Canadian Journal of Chemistry, 50, 1181-1187.[7] Link

  • BenchChem. "Synthesis routes of 4-Chloronicotinic acid." Link

Sources

Metabolic Stability Predictions for 4-Phenoxypyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a high-level technical analysis of the metabolic stability profile of 4-Phenoxypyridine-3-carboxylic acid . As a scaffold frequently observed in Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors and specific anti-inflammatory agents, its metabolic fate is governed by two competing electronic environments: the electron-deficient pyridine ring and the electron-rich phenoxy ether.

This document moves beyond standard "box-checking" protocols. It integrates in silico liability assessment with "wet lab" validation strategies, focusing specifically on the unique risks associated with diaryl ethers and reactive acyl glucuronides.

Part 1: Structural Analysis & In Silico Liability Assessment

Before initiating physical assays, we must map the molecule's "Soft Spots" (Sites of Metabolism - SOM) using a mechanistic understanding of enzyme kinetics.

Structural Deconstruction

The molecule consists of three distinct metabolic pharmacophores:

  • Pyridine Core (C3-COOH substituted): The carboxylic acid at position 3 is a strong electron-withdrawing group (EWG). This significantly lowers the electron density of the pyridine ring, making it resistant to electrophilic attack by Cytochrome P450 (CYP) enzymes.

  • Phenoxy Group (Diaryl Ether): Unlike alkyl ethers (e.g., methoxy), diaryl ethers are metabolically robust against O-dealkylation because they lack the

    
    -hydrogens required for the standard hemiacetal formation mechanism.
    
  • Carboxylic Acid Tail: This is the primary handle for Phase II conjugation.

Predicted Metabolic Map

Based on electronic structure theory (Hammett principles) and QSAR models (e.g., StarDrop™, ADMET Predictor®), the predicted metabolic hierarchy is:

  • Primary Liability (Phase II): Glucuronidation of the C3-carboxylic acid by UGTs (likely UGT1A1 or UGT2B7).

  • Secondary Liability (Phase I): Aromatic hydroxylation of the phenyl ring of the phenoxy group. The oxygen atom donates electron density to the phenyl ring, activating the para and ortho positions for CYP-mediated oxidation.

  • Tertiary Liability (Minor): N-oxidation of the pyridine nitrogen.[1] This is suppressed by the steric bulk of the phenoxy group and the electronic deactivation by the carboxylate.

In Silico Workflow Diagram

The following diagram outlines the decision tree for computational prediction prior to synthesis.

InSilicoWorkflow Input Input Structure: 4-Phenoxypyridine-3-COOH pKa pKa Calculation (Simulations Plus/ChemAxon) Input->pKa Ionization at pH 7.4 SOM Site of Metabolism (SOM) Prediction pKa->SOM Charge State Phase1 Phase I: CYP Phenyl Hydroxylation SOM->Phase1 Phenyl Ring Phase2 Phase II: Acyl Glucuronidation SOM->Phase2 Carboxyl Group Risk Risk Assessment: Reactive Metabolite? Phase1->Risk Stable Phenol Phase2->Risk Acyl Migration Check

Caption: Logical workflow for computational assessment of metabolic liabilities, highlighting the bifurcation between stable oxidative metabolites and potentially reactive conjugates.

Part 2: The Chemistry of Instability (Mechanistic Causality)

The Diaryl Ether Paradox

Researchers often mistakenly predict O-dealkylation for this scaffold.

  • Mechanism: Standard O-dealkylation requires hydrogen abstraction from an

    
    -carbon (C-H bond adjacent to Oxygen).[2]
    
  • Reality: In 4-phenoxypyridine, the carbons adjacent to oxygen are aromatic (

    
     hybridized). The bond dissociation energy is too high for typical CYP abstraction.
    
The Acyl Glucuronide (AG) Threat

The most critical risk for 3-pyridine carboxylic acids is the formation of Acyl Glucuronides (AG) .

  • Reaction:

    
    
    
  • Risk: AGs are electrophilic.[1] They can undergo:

    • Acyl Migration: The drug moiety migrates from the 1-position to 2, 3, or 4-OH of the glucuronic acid. These isomers are resistant to

      
      -glucuronidase hydrolysis.
      
    • Covalent Binding: The AG can react with nucleophilic residues (Lysine, Cysteine) on plasma proteins (HSA) or liver proteins, leading to immune-mediated idiosyncratic toxicity (IADRs).

Part 3: Experimental Validation Protocols

To validate the predictions above, a standard microsomal stability assay is insufficient because it lacks the cofactor (UDPGA) for Phase II. You must use a Hepatocyte Stability Assay or a Fortified Microsomal Assay .

Protocol: Hepatocyte Metabolic Stability (The Gold Standard)

This system is self-validating because it contains the full complement of Phase I (CYP) and Phase II (UGT/SULT) enzymes and transporters.

Materials:

  • Cryopreserved Hepatocytes (Human/Rat/Dog for species comparison).

  • Williams' Medium E (WME).

  • Test Compound (this compound).[3]

  • Controls:

    • Phase I Positive: Verapamil (High CL).

    • Phase II Positive: Diclofenac (High Glucuronidation).

    • Stable Negative: Warfarin.

Step-by-Step Methodology:

  • Thawing: Thaw hepatocytes rapidly at 37°C; assess viability via Trypan Blue exclusion (Acceptance Criteria: >75% viability).

  • Incubation:

    • Prepare 1 µM test compound solution in WME (keep DMSO < 0.1%).

    • Initiate reaction by adding hepatocytes (

      
       cells/mL).
      
    • Incubate at 37°C with 5% CO

      
       on an orbital shaker.
      
  • Sampling:

    • Timepoints: 0, 15, 30, 60, 90, 120 minutes.

    • Quench: Transfer 50 µL aliquot into 150 µL ice-cold Acetonitrile (ACN) containing Internal Standard (IS).

  • Analysis:

    • Centrifuge (4000g, 20 min).

    • Analyze supernatant via LC-MS/MS (Q-TOF or Triple Quad).

    • Crucial Step: Monitor for Neutral Loss of 176 Da (Glucuronide) and +16 Da (Hydroxylation).

Diagram: Experimental Workflow & Decision Matrix

ExperimentalProtocol Start Start: Hepatocyte Incubation (1 µM Compound) Quench Quench & Centrifuge (ACN + Internal Std) Start->Quench LCMS LC-MS/MS Analysis Quench->LCMS Decision Metabolite ID (MetID) LCMS->Decision Result1 Parent Depletion Only (Low Recovery?) Decision->Result1 No Mets Found Result2 +176 Da Peak (Glucuronide) Decision->Result2 Major Peak Result3 +16 Da Peak (Hydroxylation) Decision->Result3 Minor Peak Action1 Check Non-Specific Binding or Chemical Instability Result1->Action1 Action2 Assess AG Reactivity (T1/2 in Buffer) Result2->Action2

Caption: Workflow for hepatocyte stability testing with specific decision branches for identifying acyl glucuronide (AG) risks.

Part 4: Data Interpretation & IVIVC

Calculating Intrinsic Clearance ( )

The disappearance of the parent compound follows pseudo-first-order kinetics.




Interpreting the Results for 4-Phenoxypyridine-3-COOH
ParameterExpected OutcomeMechanistic Reason
Phase I Stability High StabilityElectron-deficient pyridine + Stable ether linkage.
Phase II Stability Low to Moderate StabilityAccessible carboxylic acid is a prime substrate for UGTs.
Species Differences Dog > Human > RatDogs often show higher carboxylation/glucuronidation rates for pyridine acids.
Reactive Risk High Alert If the Acyl Glucuronide is formed, its half-life in buffer must be measured.

hrs indicates high reactivity.[4]

References

  • Testa, B., & Kramer, S. D. (2007). The Biochemistry of Drug Metabolism – An Introduction: Part 3. Reactions of Hydrolysis and Their Mechanisms. Chemistry & Biodiversity.[5] Link

  • Shipkova, M., et al. (2003). Acyl glucuronide drug metabolites: toxicological and analytical implications. Therapeutic Drug Monitoring. Link

  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. U.S. Food and Drug Administration. Link

  • Williams, D. P., et al. (2004). Mammalian biotransformation of pyridine derivatives.[1] In Metabolism of Xenobiotics. (Contextualizing pyridine nitrogen vs. carbon oxidation).

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition.[4][5][6][7][8][9][10] Link

Sources

Methodological & Application

Advanced Application Note: Esterification Strategies for 4-Phenoxypyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Analysis

The Challenge: The "Push-Pull" Pyridine Scaffold

The esterification of 4-phenoxypyridine-3-carboxylic acid represents a classic challenge in heterocyclic process chemistry. This intermediate is structurally significant as a core scaffold for Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors (e.g., analogs of Roxadustat).

The difficulty lies in the electronic and steric environment of the molecule:

  • The Zwitterion Trap: Like nicotinic acid, the pyridine nitrogen can protonate, forming a zwitterionic species with the carboxylate. This high lattice energy reduces solubility in organic solvents, stalling standard Fischer esterifications.

  • Steric & Electronic Gating: The phenoxy group at the 4-position is bulky. While it is electron-donating by resonance (increasing electron density on the ring), it sterically crowds the adjacent 3-carboxylic acid, hindering nucleophilic attack at the carbonyl carbon.

Strategic Selection of Methodologies

To overcome these barriers, we present three distinct protocols, each validated for specific development phases:

MethodReagentsMechanismBest Use Case
A. Acid Chloride Activation

/ MeOH
In-situ activation to highly reactive acyl chloride.Scale-Up: Most robust, lowest cost, handles zwitterions well.
B. Base-Promoted Alkylation MeI /

/ DMF

displacement of alkyl halide by carboxylate.
Discovery/Small Scale: Mild, avoids acidic conditions, high conversion.
C. Carbodiimide Coupling EDC / DMAP / MeOHSteglich Esterification.Sensitive Substrates: If the phenoxy ring bears acid-labile substituents.

Part 2: Detailed Experimental Protocols

Protocol A: Thionyl Chloride Mediated Methanolysis (The Standard)

This method is the industry standard for nicotinic acid derivatives due to its ability to break the zwitterionic lattice and drive the reaction via the highly reactive acid chloride intermediate.

Reagents & Materials
  • Substrate: this compound (1.0 equiv)

  • Reagent: Thionyl Chloride (

    
    ) (3.0 – 5.0 equiv)
    
  • Solvent: Anhydrous Methanol (0.5 M concentration relative to substrate)

  • Quench: Sat.

    
     or 
    
    
    
Step-by-Step Methodology
  • Setup: Equip a dry round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (CaCl2 or

    
     line).
    
  • Solvation (Chill): Charge the flask with anhydrous Methanol. Cool to 0 °C using an ice bath.

  • Activation: Add

    
     dropwise over 20 minutes. Caution: Exothermic reaction with gas evolution (
    
    
    
    , HCl).
  • Addition: Add solid this compound in portions. The solution may initially be a suspension.

  • Reflux: Remove the ice bath and heat the mixture to reflux (65 °C ) for 4–6 hours.

    • Checkpoint: The suspension should clear as the ester forms and the zwitterion breaks down. Monitor by TLC (50% EtOAc/Hexanes) or LC-MS.

  • Workup:

    • Cool to room temperature.[1][2]

    • Concentrate in vacuo to remove excess MeOH and

      
      .
      
    • Neutralization: Redissolve the residue in EtOAc. Slowly add sat.

      
       until pH ~8. Critical Step: This liberates the free base pyridine from its HCl salt.
      
  • Isolation: Separate layers. Wash organic layer with brine, dry over

    
    , and concentrate.
    
  • Purification: Usually yields pure product. If necessary, recrystallize from Hexane/EtOAc.

Protocol B: Base-Promoted Alkylation (The Mild Route)

Ideal for parallel synthesis or when strong acids must be avoided. This method relies on the nucleophilicity of the carboxylate anion.

Reagents & Materials
  • Substrate: this compound (1.0 equiv)

  • Base: Potassium Carbonate (

    
    ), anhydrous, powdered (2.5 equiv)
    
  • Alkylating Agent: Methyl Iodide (MeI) (1.5 equiv)

  • Solvent: DMF (Dimethylformamide) or NMP (0.3 M)

Step-by-Step Methodology
  • Deprotonation: In a reaction vial, dissolve the substrate in DMF. Add

    
    . Stir at room temperature for 30 minutes.
    
    • Note: The mixture will become a slurry. The base deprotonates the carboxylic acid, forming the carboxylate anion.

  • Alkylation: Add Methyl Iodide dropwise.

  • Reaction: Stir at 45 °C for 3–5 hours.

    • Why 45 °C? Slight heating overcomes the steric hindrance of the ortho-phenoxy group without promoting N-alkylation (quaternization of the pyridine nitrogen).

  • Quench: Pour the reaction mixture into ice-cold water (5x reaction volume).

  • Extraction: Extract with

    
     or EtOAc (3x).
    
    • Tip: DMF can partition into the organic phase. Wash the combined organics copiously with water and then LiCl solution (5%) to remove DMF.

  • Drying: Dry over

    
     and concentrate.
    

Part 3: Analytical Validation & Troubleshooting

Data Summary Table
ParameterMethod A (

)
Method B (MeI/

)
Typical Yield 85–95%75–85%
Reaction Time 4–6 Hours3–5 Hours
Purity (Crude) High (>95%)Moderate (DMF traces)
Key Impurity Pyridine HCl salt (if not neutralized)N-methylated pyridinium (if overheated)
NMR Validation (Predicted)
  • 1H NMR (400 MHz, CDCl3):

    • 
       8.90 (s, 1H, H-2 pyridine) – Deshielded by adjacent ester.
      
    • 
       8.45 (d, 1H, H-6 pyridine).
      
    • 
       6.80 (d, 1H, H-5 pyridine).
      
    • 
       7.20–7.50 (m, 5H, Phenoxy Ar-H).
      
    • 
       3.95 (s, 3H, 
      
      
      
      ) – Diagnostic Singlet.

Part 4: Visualization of Reaction Pathways

The following diagram illustrates the mechanistic divergence between the Acid Chloride route (kinetic control via activation) and the Base-Promoted route (thermodynamic driving force via precipitation/irreversibility).

EsterificationPathways Substrate 4-Phenoxypyridine- 3-carboxylic acid SOCl2 Activation: SOCl2 / MeOH Substrate->SOCl2 Reflux Base Deprotonation: K2CO3 / DMF Substrate->Base RT AcidChloride Intermediate: Acyl Chloride HCl Salt SOCl2->AcidChloride - SO2, - HCl Methanolysis Methanolysis: Nu: Attack by MeOH AcidChloride->Methanolysis Product Methyl 4-phenoxypyridine- 3-carboxylate Methanolysis->Product Neutralization Carboxylate Intermediate: Carboxylate Anion Base->Carboxylate - H2O, - CO2 Alkylation SN2 Alkylation: MeI Attack Carboxylate->Alkylation Alkylation->Product Quench

Figure 1: Mechanistic flow of Acid Chloride vs. Base-Promoted esterification routes.

Part 5: References

  • FibroGen, Inc. (2014). Method for synthesis of roxadustat and intermediate compounds thereof. European Patent EP3712130A1. Link

  • Neises, B., & Steglich, W. (1978).[3][4] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition. Link

  • Píša, O., et al. (2022).[5] A Scalable Synthesis of Roxadustat (FG-4592). Organic Process Research & Development, 26, 915–924.[5] Link

  • PubChem. (2023). Methyl 4-phenoxypyridine-3-carboxylate Compound Summary. National Library of Medicine. Link

  • Liang, S., et al. (2015).[6] Pivalic anhydride mediated esterification of phenols with carboxylic acids. Arkivoc. Link

Sources

Application Note: Precision Design of Kinase Inhibitors Using the 4-Phenoxypyridine-3-carboxylic Acid Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 4-phenoxypyridine-3-carboxylic acid scaffold represents a privileged structural motif in the design of Type II kinase inhibitors, particularly for receptor tyrosine kinases (RTKs) such as c-Met (HGFR) and VEGFR2 . This Application Note provides a comprehensive technical guide for utilizing this building block to generate potent, multi-targeted kinase inhibitors. We detail the structural rationale for exploiting the "DFG-out" conformation, provide optimized synthetic protocols for library generation, and outline rigorous biochemical validation workflows.

Introduction: The "Privileged" Nature of the Scaffold

In the landscape of kinase drug discovery, the 4-phenoxypyridine motif is a bioisosteric analog of the 4-phenoxyquinoline core found in clinically relevant inhibitors like Foretinib and Cabozantinib .

Unlike Type I inhibitors that bind to the active "DFG-in" conformation, derivatives of this compound are predominantly Type II inhibitors . They stabilize the inactive "DFG-out" conformation, opening a hydrophobic pocket adjacent to the ATP-binding site. This mechanism offers two distinct advantages:

  • Selectivity: The DFG-out pocket is less conserved than the ATP hinge region.

  • Residence Time: Type II inhibitors often exhibit slower off-rates, leading to prolonged pharmacodynamic effects.

Target Profile[1][2][3][4][5][6][7]
  • Primary Targets: c-Met, VEGFR2, AXL, RET.[1]

  • Therapeutic Area: Angiogenesis inhibition, metastatic suppression in solid tumors (NSCLC, RCC).

Rational Design Strategy

The design logic relies on a tripartite pharmacophore model. The this compound serves as the central connector.

Anatomical Dissection of the Inhibitor
  • The Hinge Binder (Pyridine Core): The pyridine nitrogen (N1) often accepts a hydrogen bond from the backbone amide of the hinge region (e.g., Cys1157 in c-Met).

  • The Hydrophobic Anchor (4-Phenoxy Group): This moiety penetrates the deep hydrophobic pocket created by the displacement of the Phenylalanine in the DFG motif. Substituents here (e.g., F, Cl) improve lipophilic contacts.

  • The Solvent-Exposed Tail (3-Carboxamide Linker): The carboxylic acid is converted to an amide. This "tail" extends towards the solvent front, often containing a urea or solubilizing group to interact with the "gatekeeper" residue or improve physicochemical properties.

Visualization: Type II Binding Mode

The following diagram illustrates the structural integration of the scaffold within the kinase domain.

KinaseBinding cluster_Protein Kinase Domain (DFG-out) cluster_Inhibitor 4-Phenoxypyridine Inhibitor Hinge Hinge Region (Backbone NH) DFG DFG Motif (Asp-Phe-Gly) Gatekeeper Gatekeeper Residue Solvent Solvent Front Pyridine Pyridine Core (Scaffold) Pyridine->Hinge H-Bond Acceptor Phenoxy 4-Phenoxy Group (Hydrophobic) Pyridine->Phenoxy C4 Position Amide 3-Carboxamide (Linker) Pyridine->Amide C3 Position Phenoxy->DFG Hydrophobic Interaction (Back Pocket) Amide->Gatekeeper H-Bond / VdW Tail R-Group Tail (Solubilizing) Amide->Tail Coupling Tail->Solvent Solubility / Selectivity

Caption: Schematic representation of the Type II binding mode. The 4-phenoxypyridine core bridges the hinge region and the hydrophobic back pocket.

Chemical Synthesis Protocols

The synthesis of this scaffold is robust, relying on Nucleophilic Aromatic Substitution (SNAr) followed by amide coupling.

Retrosynthetic Workflow

Synthesis SM1 4-Chloronicotinic Acid (or Ester) Inter1 Intermediate A: 4-Phenoxypyridine Core SM1->Inter1 Step 1: SNAr (K2CO3, DMF, 100°C) SM2 Substituted Phenol (e.g., 4-F-Phenol) SM2->Inter1 Amine Functionalized Amine (R-NH2) Product Final Inhibitor (Amide Library) Amine->Product Inter1->Product Step 2: Coupling (HATU/EDCI, DIPEA)

Caption: Two-step synthetic pathway: SNAr ether formation followed by amide coupling to generate library diversity.

Detailed Experimental Protocols
Protocol A: Synthesis of Core Scaffold (Intermediate A)

Objective: Synthesize 4-(4-fluorophenoxy)nicotinic acid.

  • Reagents: 4-chloronicotinic acid (1.0 eq), 4-fluorophenol (1.2 eq), Potassium Carbonate (

    
    , 2.5 eq), DMF (anhydrous).
    
  • Procedure:

    • Charge a round-bottom flask with 4-chloronicotinic acid and

      
       in DMF (0.5 M concentration).
      
    • Add 4-fluorophenol.

    • Heat the reaction mixture to 100–110°C for 12 hours under

      
       atmosphere. Note: Monitoring by LC-MS is critical to ensure complete displacement of the chloride.
      
    • Work-up: Cool to RT. Pour onto crushed ice/water. Acidify to pH 3–4 using 1N HCl. The product usually precipitates as a solid.

    • Purification: Filter the solid, wash with water and cold ether. Recrystallize from Ethanol/Water if necessary.

Protocol B: Library Generation (Amide Coupling)

Objective: Diversify the "tail" region to optimize physicochemical properties.

  • Reagents: 4-(4-fluorophenoxy)nicotinic acid (1.0 eq), Amine (

    
    , 1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq), DMF/DCM (1:1).
    
  • Procedure:

    • Dissolve the acid intermediate in dry DMF/DCM.

    • Add DIPEA and stir for 10 min.

    • Add HATU and stir for 30 min to activate the acid.

    • Add the amine (e.g., 1-(4-aminophenyl)-3-methylurea for c-Met specificity).

    • Stir at RT for 4–16 hours.

    • Purification: Remove solvents. Purify via preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid).

Biological Evaluation & Validation

Trustworthy data requires self-validating assay systems.

Biochemical Assay (IC50 Determination)

Method: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) or LanthaScreen™.

  • Enzyme: Recombinant human c-Met or VEGFR2 (kinase domain).

  • Substrate: Fluorescein-polyGT (or specific peptide substrate).

  • ATP: At

    
     apparent (typically 10–50 
    
    
    
    ) to ensure competitive binding assessment.
  • Control: Foretinib or Cabozantinib must be included as a positive control.

Validation Criteria:

  • Z-factor > 0.5.

  • Control IC50 within 3-fold of literature value (e.g., Foretinib c-Met IC50

    
     0.4–3 nM).
    
Cellular Assay (Target Engagement)

Method: Western Blot analysis of phosphorylation status.

  • Cell Line: MKN-45 (c-Met driven gastric cancer) or HUVEC (VEGFR2 driven).

  • Readout: Inhibition of phospho-Met (Tyr1234/1235) vs. Total Met.

  • Protocol:

    • Starve cells (serum-free) for 12h.

    • Treat with inhibitor (dose-response) for 2h.

    • Stimulate with ligand (HGF for c-Met, VEGF for VEGFR) for 15 min.

    • Lyse and blot.

Case Study: Structure-Activity Relationship (SAR)

The following table summarizes expected trends based on literature data for this scaffold [1][2].

Compound IDR1 (Phenoxy Substituent)R2 (Amide Tail)c-Met IC50 (nM)Interpretation
Ref (Foretinib) ----< 5Standard
A-01 HPhenyl> 500Unsubstituted phenoxy lacks hydrophobic bite.
A-02 4-FPhenyl120Halogen improves back-pocket affinity.
A-03 4-F4-(Methylurea)phenyl12 Urea tail adds H-bonds to solvent front/gatekeeper.
A-04 2,4-di-F4-(Methylurea)phenyl4 Multi-halogenation optimizes lipophilicity.

Key Insight: The combination of an electron-withdrawing group on the phenoxy ring (Fluorine) and a urea-containing tail is critical for nanomolar potency.

Troubleshooting & Expert Tips

  • Synthesis Issue: Incomplete SNAr reaction.

    • Solution: The pyridine ring is deactivated. If the reaction is sluggish, use Cs₂CO₃ instead of K₂CO₃ or switch solvent to NMP at 140°C.

  • Solubility: 4-phenoxypyridine derivatives can be highly lipophilic.

    • Design Fix: Incorporate morpholine or piperazine solubilizing groups in the R2 tail (Amide region) to improve oral bioavailability.

  • Selectivity: To avoid off-target inhibition (e.g., CYP450), ensure the "Tail" region is not overly planar/aromatic. Introduce

    
     character (e.g., saturated heterocycles).
    

References

  • Wang, X., et al. (2020). Design, synthesis and biological evaluation of novel 4-phenoxypyridine based 3-oxo-3,4-dihydroquinoxaline-2-carboxamide derivatives as potential c-Met kinase inhibitors.[2] Bioorganic Chemistry.[2]

  • Liu, Y., et al. (2022). Novel 4-phenoxypyridine derivatives bearing imidazole-4-carboxamide and 1,2,4-triazole-3-carboxamide moieties: Design, synthesis and biological evaluation as potent antitumor agents.[3] Bioorganic Chemistry.[2]

  • Gong, Y., et al. (2020). Design, Synthesis and Biological Evaluation of Novel 4-phenoxypyridine Derivatives Containing Semicarbazones Moiety as Potential c-Met Kinase Inhibitors.[4][5] Anti-Cancer Agents in Medicinal Chemistry.[6][7][4][1][8][5][9]

  • Liu, X., et al. (2019). Design, synthesis, and biological evaluation of novel 4-phenoxypyridine derivatives as potential antitumor agents.[10] Chemical Biology & Drug Design.[4]

Sources

Application Note: Handling and Storage Safety Protocols for 4-Phenoxypyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Privileged Scaffold" in Drug Discovery

4-Phenoxypyridine-3-carboxylic acid (CAS: 54629-95-7), often referred to as 4-Phenoxynicotinic acid , is a critical heterocyclic building block in modern medicinal chemistry. Its structural motif—a pyridine ring substituted with a carboxylic acid and a phenoxy group—serves as a "privileged scaffold" for designing bio-active molecules.

It is extensively utilized in the synthesis of:

  • HIF Prolyl Hydroxylase Inhibitors: Analogs of drugs like Roxadustat , used to treat anemia by mimicking hypoxia.

  • WRN Helicase Inhibitors: Emerging covalent inhibitors (e.g., VVD-214) for microsatellite instability-high (MSI-H) cancers [1].[1]

  • Antiviral Agents: Protease inhibitors targeting SARS-CoV-2 Mpro [2].

Because this compound is often introduced late in synthetic pathways to impart specific binding properties, maintaining its chemical integrity through rigorous storage and handling protocols is essential for reproducibility in biological assays.

Physicochemical Profile & Hazard Analysis

Before handling, researchers must understand the compound's intrinsic properties. As a pyridine derivative, it exhibits amphoteric character (presence of basic nitrogen and acidic carboxyl group), which influences its solubility and reactivity.

Table 1: Chemical Identity & Physical Properties[2]
PropertySpecification
Chemical Name This compound
Synonyms 4-Phenoxynicotinic acid; 4-Phenoxy-3-pyridinecarboxylic acid
CAS Number 54629-95-7 (Free Acid) / 1803601-96-8 (HCl Salt)
Molecular Formula C₁₂H₉NO₃
Molecular Weight 215.20 g/mol
Physical State Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF; Sparingly soluble in water (pH dependent)
pKa (Predicted) ~3.5 (Carboxylic acid), ~4.5 (Pyridine N)
Hazard Classification (GHS)

Based on structural analogs and available safety data [3, 4].

  • Signal Word: WARNING

  • H315: Causes skin irritation.[2][3]

  • H319: Causes serious eye irritation.[3][4]

  • H335: May cause respiratory irritation.[2][3][4]

Storage Protocol: Preserving Chemical Integrity

Improper storage of pyridine carboxylic acids can lead to decarboxylation or oxidation of the pyridine ring, rendering the compound useless for precise SAR (Structure-Activity Relationship) studies.

Storage Logic Diagram

The following workflow dictates the decision process for long-term vs. short-term storage.

StorageProtocol cluster_env Critical Environmental Controls Start Receipt of Compound (Solid Powder) Check Check Seal & Desiccant Start->Check Decision Intended Use Duration? Check->Decision ShortTerm Short Term (< 1 Month) Store at Room Temp (20-25°C) Protect from Light Decision->ShortTerm Immediate Use LongTerm Long Term (> 1 Month) Store at 2-8°C (Refrigerated) Desiccator Cabinet Decision->LongTerm Stock Storage Inert Flush with Argon/Nitrogen after every use ShortTerm->Inert LongTerm->Inert

Figure 1: Decision matrix for the storage of this compound to prevent hydrolytic or oxidative degradation.

Detailed Storage Requirements
  • Temperature:

    • Standard: Store at 2–8°C (Refrigerated) for maximum shelf life.

    • Acceptable: Room temperature (20–25°C) is acceptable for short periods (weeks), provided humidity is controlled [4].

  • Atmosphere:

    • The compound is hygroscopic . Store in a tightly sealed container within a desiccator.

    • Best Practice: Backfill the vial with dry Nitrogen or Argon after removing an aliquot to prevent moisture uptake, which can alter the weighed mass and molarity calculations.

  • Light Protection:

    • Store in amber vials or wrap clear vials in aluminum foil. Pyridine derivatives can undergo slow photodegradation.

Handling & Operational Safety

Personal Protective Equipment (PPE) Matrix
Protection TypeSpecificationReason
Respiratory N95 Mask or Fume HoodPrevents inhalation of fine dust (H335 Irritant).
Ocular Chemical Safety GogglesProtects against corneal damage from acidic dust (H319).
Dermal Nitrile Gloves (Min 0.11mm)Pyridines can penetrate skin; Nitrile offers good resistance.
Body Lab Coat (Cotton/Poly)Standard splash protection.
Experimental Workflow: Solubilization

Preparing stock solutions for biological assays (e.g., IC50 determination) requires specific handling to avoid precipitation.

  • Weighing:

    • Use an analytical balance inside a fume hood or a powder containment enclosure.

    • Use an anti-static gun if the powder is static-prone (common with dry heterocyclic acids).

  • Solvent Selection:

    • Preferred: DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide). These solvents disrupt the intermolecular hydrogen bonding of the carboxylic acid dimer.

    • Avoid: Pure water. The compound exists as a zwitterion or free acid with low aqueous solubility at neutral pH.

  • Dissolution Protocol:

    • Add solvent to the powder (not powder to solvent) to prevent clumping.

    • Vortex for 30 seconds. If undissolved, sonicate at 40 kHz for 5 minutes.

    • Note: If preparing an aqueous buffer solution, dissolve in DMSO first, then dilute into the buffer. Ensure the final DMSO concentration is <1% to avoid cytotoxicity in cell assays.

Emergency & Spill Procedures

Self-Validating Safety Check: Before starting work, locate the nearest eyewash station and verify it was tested within the last 7 days.

Spill Cleanup Algorithm

SpillResponse Spill Spill Detected Type Solid or Solution? Spill->Type Solid Dry Spill (Powder) Type->Solid Liquid Solution (DMSO/DMF) Type->Liquid ActionSolid 1. Dampen paper towel 2. Wipe gently (avoid dust) 3. Place in Haz Waste Solid->ActionSolid ActionLiquid 1. Absorb with Vermiculite 2. Scoop into bag 3. Clean surface with Ethanol Liquid->ActionLiquid Disposal Disposal: Halogen-Free Organic Waste ActionSolid->Disposal ActionLiquid->Disposal

Figure 2: Protocol for containing and cleaning spills of this compound.

First Aid Measures
  • Eye Contact: Rinse cautiously with water for 15 minutes .[3] Lift eyelids to ensure flushing. Seek medical attention if irritation persists.

  • Skin Contact: Wash with soap and water.[3][4] Do not use ethanol on the skin, as it may enhance transdermal absorption of the pyridine ring.

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen (trained personnel only).

References

  • Journal of Medicinal Chemistry. (2025). Identification of VVD-214/RO7589831, a Clinical-Stage, Covalent Allosteric Inhibitor of WRN Helicase for the Treatment of MSI-High Cancers.[1] American Chemical Society.

  • Journal of Medicinal Chemistry. (2025). Accelerating the Hit-To-Lead Optimization of a SARS-CoV-2 Mpro Inhibitor Series. American Chemical Society.

  • MolCore. (2024). Chemical Properties and CAS Data for this compound (CAS 54629-95-7).[5]

  • Fujifilm Wako Pure Chemical Corp. (2024). Product Information: this compound.[5][6][7][8][9]

Sources

Application Notes and Protocols for the Crystallization of 4-Phenoxypyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Crystalline Form in Drug Development

In the landscape of pharmaceutical sciences, the solid-state properties of an active pharmaceutical ingredient (API) are of paramount importance. For a molecule like 4-Phenoxypyridine-3-carboxylic acid, a heterocyclic compound with potential therapeutic applications, controlling its crystalline form is not merely a matter of academic interest but a critical determinant of its efficacy, stability, and manufacturability. The arrangement of molecules in a crystal lattice dictates a cascade of physicochemical properties, including solubility, dissolution rate, bioavailability, and stability.[1][2] The existence of multiple crystalline forms, a phenomenon known as polymorphism, presents both challenges and opportunities in drug development.[1][2] Different polymorphs of the same compound can exhibit distinct properties, making the selection and consistent production of the desired form a key regulatory and quality control requirement.

This comprehensive guide, intended for researchers, scientists, and drug development professionals, provides a detailed exploration of crystallization techniques tailored for this compound. We will delve into the theoretical underpinnings of crystallization, offer practical protocols for various methods, and discuss the rationale behind experimental choices, empowering you to achieve robust control over the solid form of this promising molecule.

Physicochemical Profile and Solvent Selection Rationale

A thorough understanding of the physicochemical properties of this compound is the cornerstone of developing effective crystallization strategies. While experimental data for this specific molecule is not extensively available in the public domain, we can infer its likely behavior based on its structural motifs: a pyridine ring, a carboxylic acid group, and a phenoxy substituent.

The predicted XlogP value for this compound hydrochloride is 1.9, suggesting a moderate degree of lipophilicity.[3] The presence of the carboxylic acid and the pyridine nitrogen allows for hydrogen bonding, indicating potential solubility in polar solvents. Conversely, the phenoxy group introduces a nonpolar character. This amphiphilic nature suggests that a range of solvents, from polar to moderately nonpolar, could be suitable for crystallization.

Table 1: Predicted Physicochemical Properties and Inferred Solubility Behavior of this compound

PropertyPredicted/Inferred Value or BehaviorImplication for Crystallization
Molecular Formula C₁₂H₉NO₃-
Molecular Weight 215.21 g/mol -
Predicted XlogP 1.9 (for hydrochloride salt)[3]Moderately lipophilic, suggesting solubility in a range of organic solvents.
Hydrogen Bond Donors 1 (from carboxylic acid)Potential for strong intermolecular interactions, influencing crystal packing.
Hydrogen Bond Acceptors 4 (from pyridine N, carboxylic acid O, and ether O)Ability to interact with a variety of protic and aprotic polar solvents.
Inferred Solubility Likely soluble in polar protic solvents (e.g., alcohols, acetic acid) and polar aprotic solvents (e.g., DMSO, DMF). Limited solubility in nonpolar solvents (e.g., hexane, toluene). Solubility in water is likely pH-dependent.[4][5]A wide range of solvents and solvent mixtures can be explored for crystallization.

Based on this profile, a systematic solvent screening is the logical first step in developing a crystallization protocol. The ideal solvent for crystallization is one in which the compound has high solubility at an elevated temperature and low solubility at room temperature or below.

The Specter of Polymorphism: A Critical Consideration

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a prevalent phenomenon in pharmaceutical solids.[1][2] Each polymorph has a unique crystal lattice arrangement and, consequently, distinct physical properties. One polymorph might be more stable, while another might exhibit higher solubility and bioavailability. Therefore, a comprehensive polymorph screen is an essential part of the pre-formulation studies for any new API.[2]

The crystallization conditions, particularly the choice of solvent, cooling rate, and degree of supersaturation, can significantly influence which polymorphic form is obtained. It is crucial to characterize the resulting solid form after each crystallization experiment using techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA).

Crystallization Methodologies: Protocols and Rationale

The following protocols are designed as robust starting points for the crystallization of this compound. It is imperative to note that optimization of these methods will likely be necessary based on the specific purity of the starting material and the desired crystal attributes.

Slow Evaporation Crystallization

This technique is a straightforward method for obtaining high-quality single crystals, ideal for structural elucidation by X-ray diffraction. The principle lies in slowly increasing the concentration of the solute in a solution by evaporating the solvent until supersaturation is reached and crystals begin to form.

Protocol:

  • Solvent Selection: Begin by conducting a preliminary solubility test. In separate small vials, attempt to dissolve a few milligrams of this compound in a range of solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, acetonitrile, and tetrahydrofuran).

  • Preparation of a Saturated Solution: Choose a solvent in which the compound is moderately soluble at room temperature. Prepare a nearly saturated or saturated solution by adding the solid to the solvent and stirring until no more solid dissolves.

  • Filtration: Filter the solution through a 0.22 µm syringe filter into a clean, dust-free vial. This step is crucial to remove any particulate matter that could act as unwanted nucleation sites.

  • Crystal Growth: Cover the vial with a cap that has a small pinhole or with parafilm perforated with a needle. This allows for slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment, such as a dedicated crystallization incubator or a quiet corner of a laboratory bench.

  • Monitoring and Harvesting: Monitor the vial periodically for crystal growth. Once crystals of a suitable size have formed, carefully decant the mother liquor and gently wash the crystals with a small amount of a solvent in which the compound is poorly soluble (e.g., hexane) to remove any residual mother liquor. Dry the crystals under a gentle stream of nitrogen or in a vacuum desiccator.

Causality Behind Choices:

  • Slow Evaporation: A slow rate of evaporation is critical for the growth of large, well-ordered crystals. Rapid evaporation often leads to the formation of small, poorly-defined crystals or an amorphous solid.

  • Vibration-Free Environment: Vibrations can induce rapid, uncontrolled nucleation, resulting in a large number of small crystals instead of a few large ones.

Cooling Crystallization

This is a widely used technique for the purification and crystallization of compounds that exhibit a significant increase in solubility with temperature.

Protocol:

  • Solvent Selection: Identify a solvent or solvent mixture in which this compound has a high solubility at an elevated temperature and low solubility at room temperature or below. Alcohols (methanol, ethanol, isopropanol) and their mixtures with water are often good candidates for carboxylic acids.

  • Dissolution: In a flask equipped with a reflux condenser, dissolve the compound in the chosen solvent at or near its boiling point to create a saturated or nearly saturated solution.

  • Hot Filtration (Optional but Recommended): If any undissolved material is present, perform a hot filtration to remove impurities. This should be done quickly to prevent premature crystallization.

  • Slow Cooling: Allow the flask to cool slowly to room temperature. A Dewar flask filled with hot water can be used to achieve a very slow cooling rate.

  • Further Cooling: Once the solution has reached room temperature, it can be placed in a refrigerator (2-8 °C) or freezer (-20 °C) to maximize the yield of crystals.

  • Harvesting: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them.

Causality Behind Choices:

  • Slow Cooling: Similar to slow evaporation, slow cooling allows for the orderly arrangement of molecules into a stable crystal lattice, promoting the growth of larger and purer crystals. Rapid cooling can trap impurities within the crystal lattice and may lead to the formation of less stable polymorphs.

Anti-Solvent Crystallization (Solvent Precipitation)

This method is particularly useful for compounds that are highly soluble in a particular solvent, making cooling or evaporation crystallization impractical. It involves the addition of a second solvent (the "anti-solvent") in which the compound is poorly soluble, thereby inducing supersaturation and crystallization.

Protocol:

  • Solvent System Selection: Identify a "good" solvent in which this compound is highly soluble and an "anti-solvent" in which it is poorly soluble. The two solvents must be miscible. A common combination is a polar "good" solvent (e.g., DMSO, DMF, ethanol) and a nonpolar "anti-solvent" (e.g., water, hexane, toluene).

  • Dissolution: Dissolve the compound in the "good" solvent to create a concentrated solution.

  • Anti-Solvent Addition: Slowly add the anti-solvent to the solution while stirring. The addition can be done dropwise.

  • Inducing Crystallization: Continue adding the anti-solvent until the solution becomes turbid, indicating the onset of nucleation. At this point, you can either continue adding the anti-solvent slowly or stop and allow the solution to stand.

  • Equilibration: Allow the mixture to equilibrate for a period to ensure complete crystallization. Gentle stirring may be beneficial.

  • Harvesting: Collect the crystals by vacuum filtration, wash them with a small amount of the anti-solvent, and dry them.

Causality Behind Choices:

  • Slow Addition of Anti-Solvent: The rate of addition of the anti-solvent controls the rate of supersaturation. A slow addition rate promotes the growth of larger, more uniform crystals.

Visualizing the Crystallization Workflow

To provide a clearer understanding of the decision-making process in selecting a crystallization method, the following workflow diagram is presented.

Crystallization_Workflow start Start: Crude this compound solubility_screen Perform Solubility Screening in Various Solvents start->solubility_screen high_sol_hot High Solubility Hot, Low Solubility Cold? solubility_screen->high_sol_hot moderate_sol_rt Moderately Soluble at Room Temp? high_sol_hot->moderate_sol_rt No cooling Cooling Crystallization Protocol high_sol_hot->cooling Yes high_sol_good_solvent Highly Soluble in a 'Good' Solvent? moderate_sol_rt->high_sol_good_solvent No evaporation Slow Evaporation Protocol moderate_sol_rt->evaporation Yes anti_solvent Anti-Solvent Crystallization Protocol high_sol_good_solvent->anti_solvent Yes characterize Characterize Crystals (PXRD, DSC, etc.) cooling->characterize evaporation->characterize anti_solvent->characterize end End: Pure, Crystalline Product characterize->end

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Solubility of 4-Phenoxypyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Optimization & Troubleshooting Molecule: 4-Phenoxypyridine-3-carboxylic acid Target Audience: Medicinal Chemists, Formulation Scientists, Biological Assay Developers

The Mechanic: Why Won't It Dissolve?

Before attempting to force this molecule into solution, you must understand the thermodynamic barrier preventing it. This compound presents a classic "Zwitterionic Trap" combined with high lipophilicity.

The Zwitterion Effect

Like its parent scaffold (Nicotinic acid), this molecule is amphoteric. It contains:

  • A Basic Center: The Pyridine Nitrogen (pKa ~3.5 - 4.5).

  • An Acidic Center: The Carboxylic Acid (pKa ~3.0 - 4.0).

In the pH range of 3.0 to 5.0 (often including unbuffered water), the molecule exists primarily as a Zwitterion (neutral net charge). In this state, the crystal lattice energy is maximized due to strong intermolecular ionic interactions, making it thermodynamically resistant to solvation.

The Lipophilic Burden

Unlike simple Nicotinic acid, the 4-Phenoxy group adds significant lipophilicity (increasing LogP). Even if you break the zwitterionic interaction, the hydrophobic hydration penalty of the phenoxy ring fights against aqueous solubility.

The Solution Strategy: You must move the pH away from the Isoelectric Point (pI) to create a charged species (Anion or Cation) that can interact with water dipoles.

Primary Protocol: pH Manipulation (Salt Formation)

This is the most reliable method for achieving aqueous solubility >10 mM.

Method A: The Anionic Route (Recommended for Biological Assays)

Target Species: Carboxylate Anion (Negative Charge) Reagent: 1M NaOH or 1M KOH

Step-by-Step Protocol:

  • Weighing: Weigh the required amount of this compound into a glass vial.

  • Stoichiometry: Calculate the molar equivalent. You need exactly 1.05 to 1.1 equivalents of Base.

    • Why? A slight excess ensures complete deprotonation of the carboxylic acid without making the solution corrosively basic.

  • Dissolution: Add the calculated volume of 1M NaOH. Vortex vigorously.

    • Observation: The solid should dissolve rapidly as the sodium salt forms.

  • Dilution: Add water or buffer (PBS) to reach the final volume.

    • Critical Warning: If adding to PBS, ensure the final pH does not drop back below pH 6.0, or the free acid may precipitate.

Method B: The Cationic Route (For Chemical Synthesis/Purification)

Target Species: Pyridinium Cation (Positive Charge) Reagent: 1M HCl

Step-by-Step Protocol:

  • Suspend the solid in water.

  • Add 1.1 equivalents of 1M HCl dropwise while stirring.

  • The pyridine nitrogen protonates, forming the hydrochloride salt, which is water-soluble.

    • Note: This solution will be acidic (pH < 2). Neutralizing it will cause immediate precipitation.

Secondary Protocol: Cosolvent Systems

If pH adjustment is not permitted (e.g., specific assay constraints), use a cosolvent system.

Solubility Compatibility Table
SolventSolubility RatingComments
DMSO High (>50 mg/mL) Best stock solvent. Stable at -20°C.
Ethanol ModerateGood for evaporation, but lower capacity than DMSO.
DMF HighAlternative to DMSO, but often more toxic to cells.
Water (Neutral) Very Low (<0.1 mg/mL) Do not use as a primary solvent.
PBS (pH 7.4) Low to ModerateSoluble only after predissolving in DMSO or Base.
The "DMSO Spike" Method
  • Dissolve compound in 100% DMSO to make a high-concentration stock (e.g., 50 mM).

  • Add this stock dropwise to your aqueous buffer while vortexing rapidly.

  • Limit: Keep final DMSO concentration < 1% (v/v) to avoid cellular toxicity, though solubility may limit you to lower concentrations.

Troubleshooting Decision Tree

Use this logic flow to diagnose precipitation issues during your experiment.

SolubilityTroubleshooting Start Start: Solid won't dissolve or precipitates CheckSolvent Are you using neutral water? Start->CheckSolvent CheckPH Check pH. Is it between 3.0 and 5.0? CheckSolvent->CheckPH Yes Precipitation Did it dissolve in DMSO then crash in water? CheckSolvent->Precipitation No (Using Cosolvent) ZwitterionTrap Cause: Zwitterion Trap. Adjust pH > 7 or < 2 CheckPH->ZwitterionTrap Yes UseBase Action: Switch to Method A (NaOH) CheckConc Is concentration > 100 µM? CosolventIssue Cause: Kinetic Solubility Limit. Reduce conc. or increase DMSO % CheckConc->CosolventIssue Yes Precipitation->CheckConc Yes ZwitterionTrap->UseBase

Caption: Diagnostic logic flow for identifying the root cause of insolubility events.

Frequently Asked Questions (FAQs)

Q1: I dissolved the compound in DMSO, but when I added it to my cell culture media, it turned cloudy. Why? A: You hit the "Kinetic Solubility Wall." While the compound is soluble in DMSO, the moment it hits the aqueous media, the DMSO is diluted. The water molecules immediately cluster around the DMSO, leaving the lipophilic 4-phenoxy group exposed. If the concentration is above the thermodynamic solubility limit of the neutral molecule in water, it precipitates. Fix: Lower the final concentration or ensure the media is well-buffered at pH 7.4 or higher to encourage the anionic form.

Q2: Can I sonicate the solution to dissolve the precipitate? A: Caution is advised. Sonication creates heat and can temporarily supersaturate the solution. It might look dissolved, but it is likely in a metastable state and will precipitate later (potentially during your assay), leading to false negatives. Only use sonication to speed up the dissolution of salts, not to force supersaturation of neutral forms.

Q3: Is the hydrochloride salt (using HCl) better than the sodium salt? A: Generally, No. The hydrochloride salt is acidic. When you add it to a biological buffer (pH 7.4), the buffer will neutralize the HCl. This converts the molecule back to its neutral/zwitterionic form, which may precipitate. The Sodium salt (Method A) is already in the anionic form, which is stable at pH 7.4.

Q4: How do I store the stock solution? A: Store as a high-concentration solution in 100% DMSO at -20°C . Avoid storing aqueous solutions (even salts) for long periods, as the carboxylic acid can decarboxylate or the ether linkage can hydrolyze under extreme conditions over time, though it is generally stable.

Advanced Formulation: Cyclodextrins

If you require high concentrations (>5 mg/mL) in an aqueous vehicle (e.g., for animal dosing) and cannot use high pH:

Protocol:

  • Prepare a 20% (w/v) HP-β-Cyclodextrin (Hydroxypropyl-beta-cyclodextrin) solution in water.

  • Add the this compound solid.

  • Stir for 4-24 hours at room temperature.

  • Filter through a 0.22 µm filter. Mechanism: The lipophilic phenoxy and pyridine rings nest inside the cyclodextrin cone, shielding them from water, while the hydrophilic exterior of the cyclodextrin keeps the complex in solution.

References

  • PubChem. Compound Summary: Nicotinic Acid (Analogous Scaffold). National Library of Medicine. Available at: [Link]

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. (General principles of salt selection for zwitterionic drugs).
  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Source for pKa and solubility profiling logic).
  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (Reference for HP-β-CD protocol).

Technical Support Center: Optimizing HPLC Purification of 4-Phenoxypyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for optimizing the High-Performance Liquid Chromatography (HPLC) purification of 4-phenoxypyridine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this amphoteric molecule. Here, we provide expert insights, troubleshooting guides in a direct question-and-answer format, and detailed protocols to ensure you achieve the highest purity and yield in your separations.

Understanding the Molecule: this compound

Before delving into troubleshooting, it's crucial to understand the physicochemical properties of this compound that influence its behavior in reversed-phase HPLC.

PropertyPredicted Value/RangeImplication for HPLC Purification
Molecular Formula C₁₂H₉NO₃[1]Provides the molecular weight for mass spectrometry identification.
XlogP 1.9[1]Indicates moderate hydrophobicity, suggesting good retention on a C18 column.
pKa (Carboxylic Acid) ~4-5The carboxylic acid group will be ionized (negatively charged) at pH values above this range.
pKa (Pyridine Nitrogen) ~5.2-6The pyridine nitrogen will be protonated (positively charged) at pH values below this range.

This amphoteric nature, with both acidic and basic functionalities, presents a unique challenge in HPLC. The ionization state of the molecule is highly dependent on the mobile phase pH, which in turn significantly impacts retention time and peak shape.

Troubleshooting Guide & FAQs

Our troubleshooting guide is structured to address the most common issues encountered during the HPLC purification of this compound.

Peak Shape Problems

Q1: My peak for this compound is tailing significantly. What is the likely cause and how can I fix it?

A1: Peak tailing for a compound like this compound is most commonly due to secondary interactions between the analyte and the stationary phase, particularly with residual silanol groups on the silica support of the column.[2] Because your compound has a basic pyridine nitrogen, it can interact with acidic silanol groups, leading to tailing.

Here’s a systematic approach to resolving this issue:

  • Mobile Phase pH Adjustment: This is the most critical parameter. The "2 pH rule" is a good starting point. To suppress the ionization of the basic pyridine nitrogen (pKa ~5.2-6) and minimize its interaction with silanols, you should aim for a mobile phase pH that is at least 2 units below its pKa. A pH of 2.5-3.0 is often a good starting point. At this pH, the carboxylic acid group (pKa ~4-5) will be protonated and in its neutral form, which also enhances retention in reversed-phase chromatography.

  • Use of Mobile Phase Additives:

    • Acidic Modifiers: Adding a small amount of an acid like trifluoroacetic acid (TFA) or formic acid (0.1% v/v) to your mobile phase can effectively lower the pH and protonate the silanol groups, reducing their interaction with your basic analyte.[3]

    • Buffers: Employing a buffer system (e.g., phosphate or acetate buffer) at the desired low pH will ensure a stable pH throughout the analysis, leading to more reproducible retention times and peak shapes. A buffer concentration of 10-25 mM is typically sufficient.[2]

  • Column Selection:

    • High-Purity Silica: Modern columns packed with high-purity silica have a lower concentration of acidic silanol groups and are less prone to causing peak tailing with basic compounds.

    • End-Capped Columns: Choose a column that is well end-capped. End-capping chemically modifies the residual silanol groups to make them less active.

    • Alternative Stationary Phases: If tailing persists, consider a column with a different stationary phase, such as one with a polar-embedded group, which can provide alternative selectivity and improved peak shape for polar and basic compounds.

Q2: I'm observing peak fronting. What could be the cause?

A2: Peak fronting is less common than tailing but can occur under certain conditions. The most likely causes are:

  • Sample Overload: You may be injecting too much sample onto the column. Try reducing the injection volume or the concentration of your sample.

  • Sample Solvent Incompatibility: If your sample is dissolved in a solvent that is much stronger (i.e., has a higher organic content) than your initial mobile phase, it can cause the peak to front. Ideally, your sample should be dissolved in the initial mobile phase or a weaker solvent.

  • Low Temperature: Operating at a very low temperature can sometimes lead to peak fronting. Ensure your column is properly thermostatted, typically between 25-40 °C.

Retention and Resolution Issues

Q3: My compound is eluting too early, close to the solvent front. How can I increase its retention?

A3: Poor retention of this compound suggests that the compound is too polar under the current conditions. Here are several strategies to increase retention:

  • Decrease the Organic Content of the Mobile Phase: In reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) will increase the retention time of your compound.

  • Mobile Phase pH Adjustment: As discussed, operating at a low pH (2.5-3.0) will neutralize the carboxylic acid group, making the molecule less polar and increasing its retention on a C18 column.

  • Use a Less Polar Organic Solvent: If you are using methanol, switching to acetonitrile, which is a slightly stronger solvent in reversed-phase, might require you to use a lower percentage of it, giving you more control over retention. Conversely, if you are using acetonitrile and still have low retention, switching to methanol may increase retention.

  • Choose a More Retentive Column: If the above strategies are insufficient, consider a column with a higher carbon load or a longer column length.

Q4: I have an impurity that is co-eluting with my main peak. How can I improve the resolution?

A4: Improving resolution requires manipulating the selectivity of your separation. Here are the key parameters to adjust:

  • Optimize the Mobile Phase Composition:

    • Change the Organic Solvent: Switching between acetonitrile and methanol can significantly alter the selectivity of the separation due to their different chemical properties.

    • Fine-tune the pH: Small adjustments to the mobile phase pH can change the ionization state of your compound and the impurity differently, potentially leading to their separation.

  • Adjust the Gradient Profile:

    • Shallow Gradient: A slower, more shallow gradient will provide more time for the compounds to interact with the stationary phase and can improve the resolution of closely eluting peaks.

  • Column Temperature: Changing the column temperature can affect the selectivity of the separation. Try running the separation at different temperatures (e.g., 25 °C, 35 °C, 45 °C) to see if it improves resolution.

  • Select a Different Column: A column with a different stationary phase (e.g., phenyl-hexyl or a polar-embedded phase) will offer different selectivity and may be able to resolve the co-eluting peaks.

Experimental Protocols

Protocol 1: Initial Method Development for Purification of this compound

This protocol provides a robust starting point for developing a purification method for this compound.

1. Sample Preparation:

  • Dissolve the crude this compound in a minimal amount of a suitable solvent. A good starting point is a mixture of the initial mobile phase components (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
  • Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC Conditions:

ParameterRecommended Starting ConditionRationale
Column C18, 5 µm, 4.6 x 150 mmA standard, versatile column suitable for moderately polar compounds.
Mobile Phase A Water with 0.1% Formic AcidLowers the pH to suppress ionization of the pyridine nitrogen and silanols.
Mobile Phase B Acetonitrile with 0.1% Formic AcidA common organic modifier for reversed-phase HPLC.
Gradient 5% to 95% B over 20 minutesA scouting gradient to determine the approximate elution conditions.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CProvides stable and reproducible chromatography.
Detection Wavelength ~254 nm and ~280 nmBased on the UV absorbance of pyridine and phenoxy moieties. A photodiode array (PDA) detector is recommended to identify the optimal wavelength.
Injection Volume 10 µLA typical injection volume for analytical scale. Adjust as needed for preparative scale.

3. Optimization:

  • Based on the results of the scouting gradient, adjust the gradient profile to improve resolution around the peak of interest.
  • If peak shape is poor, consider the troubleshooting steps outlined in the FAQ section.
Protocol 2: Forced Degradation Study

A forced degradation study can help identify potential impurities and demonstrate the stability-indicating nature of your HPLC method.

1. Stress Conditions:

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60 °C for 24 hours.
  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60 °C for 24 hours.
  • Oxidative Degradation: Dissolve the compound in 3% H₂O₂ and keep at room temperature for 24 hours.
  • Thermal Degradation: Expose the solid compound to 105 °C for 24 hours.
  • Photolytic Degradation: Expose a solution of the compound to UV light (254 nm) for 24 hours.

2. Analysis:

  • Analyze the stressed samples using the optimized HPLC method.
  • The method is considered stability-indicating if the degradation products are well-resolved from the parent compound.

Visualizing the Workflow

A systematic approach is key to successful HPLC method optimization. The following diagram illustrates a logical workflow for troubleshooting common issues.

HPLC_Troubleshooting_Workflow cluster_peak_shape Peak Shape Troubleshooting cluster_retention Retention Time Troubleshooting cluster_resolution Resolution Troubleshooting start Start: Poor Chromatogram peak_shape Assess Peak Shape start->peak_shape retention Assess Retention Time start->retention resolution Assess Resolution start->resolution tailing Tailing Peak? peak_shape->tailing fronting Fronting Peak? peak_shape->fronting too_early Eluting Too Early? retention->too_early coelution Co-eluting Peaks? resolution->coelution adjust_ph_low Lower Mobile Phase pH (e.g., 2.5-3.0) tailing->adjust_ph_low Yes reduce_load Reduce Sample Load/ Concentration fronting->reduce_load Yes add_modifier Add Mobile Phase Modifier (e.g., 0.1% TFA/Formic Acid) adjust_ph_low->add_modifier change_column_tailing Use High-Purity/ End-Capped Column add_modifier->change_column_tailing end_node Optimized Separation change_column_tailing->end_node check_solvent Check Sample Solvent Compatibility reduce_load->check_solvent check_solvent->end_node decrease_organic Decrease Organic % in Mobile Phase too_early->decrease_organic Yes adjust_ph_retention Adjust pH to Suppress Ionization decrease_organic->adjust_ph_retention change_column_retention Use More Retentive Column adjust_ph_retention->change_column_retention change_column_retention->end_node optimize_gradient Optimize Gradient (make shallower) coelution->optimize_gradient Yes change_organic Change Organic Solvent (ACN vs. MeOH) optimize_gradient->change_organic adjust_temp Adjust Column Temperature change_organic->adjust_temp change_column_resolution Use Column with Different Selectivity adjust_temp->change_column_resolution change_column_resolution->end_node

Caption: A workflow for troubleshooting common HPLC issues.

References

  • HPLC Troubleshooting Guide. Phenomenex. [Link]

  • HPLC Troubleshooting. Waters. [Link]

  • This compound hydrochloride. PubChem. [Link]

  • HPLC Methods for analysis of Pyridine. HELIX Chromatography. [Link]

  • Simultaneous determination of nicotinic acid and its two metabolites in human plasma using solid-phase extraction in combination with high performance liquid chromatography. PubMed. [Link]

  • Substituent and solvent effects on the UV/vis absorption spectra of 5-(3- and 4-substituted arylazo)-4,6-dimethyl-3-cyano-2-pyridones. ResearchGate. [Link]

  • Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. MDPI. [Link]

  • The Ultraviolet Absorption Spectra of Substituted Pyridine 1-Oxides and their Conjugate Acids. Journal of the American Chemical Society. [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL-2,3-DIHYDRO-6-METHYL-1,3-DIOXO-1H-PYRROLO[3,4-c]PYRIDINE. Acta Poloniae Pharmaceutica. [Link]

Sources

Enhancing stability of 4-Phenoxypyridine-3-carboxylic acid in basic solutions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Phenoxypyridine-3-carboxylic acid

Introduction: Navigating the Challenges of this compound in Basic Solutions

Welcome to the technical support guide for this compound. This molecule is a valuable building block in pharmaceutical research and drug development, prized for its unique structural features. However, researchers frequently encounter stability issues when working with this compound in basic (alkaline) aqueous solutions. Degradation can compromise experimental results, leading to loss of potency, formation of impurities, and challenges in analytical reproducibility.

This guide is structured to provide direct, actionable answers to common problems. It moves from frequently asked questions to in-depth troubleshooting and validated protocols, explaining the chemical principles behind each recommendation. Our goal is to empower you to confidently prepare, handle, and store stable solutions of this compound for your research needs.

Part 1: Frequently Asked Questions (FAQs)

Q1: My solution of this compound in a basic buffer (pH > 8) is turning yellow/brown and losing potency. What is happening?

This is a classic sign of chemical degradation. In basic solutions, this compound is susceptible to two primary degradation pathways: oxidation and hydrolysis.[1][2]

  • Oxidation: The pyridine ring and the phenoxy group can be susceptible to oxidation, a process often accelerated by dissolved oxygen, trace metal ions, and exposure to light. This can lead to the formation of colored by-products.[1]

  • Hydrolysis: While the ether linkage is generally stable, high concentrations of hydroxide ions (i.e., high pH) can catalyze its cleavage over time, especially at elevated temperatures. This would break the molecule into phenol and a hydroxypyridine derivative. Ester and amide bonds are particularly prone to base-catalyzed hydrolysis, and while the ether bond is stronger, it is a potential point of instability at pH extremes.[1][2]

Q2: What is the primary cause of instability in basic conditions?

The primary driver is the increased reactivity of the molecule and the presence of potent nucleophiles or oxidants. In a basic solution, the carboxylic acid group is deprotonated to form a carboxylate anion. While this increases water solubility, the high pH environment, rich in hydroxide ions (a strong nucleophile), can promote hydrolytic cleavage. Furthermore, oxidative degradation pathways are often more prevalent at neutral or slightly basic pH levels.[2]

Q3: What is the ideal pH range to work with this compound?

While application-specific, for general stability, it is best to work as close to neutral pH as possible. If a basic pH is required for solubility or a specific reaction, we recommend maintaining the pH in a controlled range, typically between pH 7.5 and 9.0 , and for the shortest duration necessary. The stability of pharmaceutical compounds is critically influenced by pH, and extreme acidic or basic conditions often catalyze degradation.[2][3][4]

Q4: How can I accurately monitor the degradation of my compound?

The most reliable method is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[5][6] This technique allows you to separate the parent compound from its degradation products and quantify its concentration over time. By monitoring the decrease in the peak area of this compound and the emergence of new peaks, you can establish a stability profile.

Part 2: Troubleshooting Guide for Rapid Degradation

This section addresses specific problems you may encounter and provides a logical flow for identifying the cause and implementing a solution.

Logical Flow for Troubleshooting Degradation

Caption: Troubleshooting workflow for diagnosing instability.

Part 3: Experimental Protocols for Enhancing Stability

These protocols provide detailed, step-by-step instructions for preparing stabilized solutions and monitoring their integrity.

Protocol 1: Preparation of a Stabilized Basic Solution

This protocol incorporates best practices to minimize both oxidative and hydrolytic degradation.

Objective: To prepare a ~10 mM stock solution of this compound in a pH 8.5 buffer with enhanced stability.

Materials:

  • This compound

  • High-purity water (Type I)

  • Boric Acid

  • Sodium Hydroxide (NaOH)

  • Nitrogen or Argon gas source with sparging tube

  • Sterile, amber glass vials with PTFE-lined caps

  • Calibrated pH meter

Procedure:

  • Prepare the Buffer:

    • Prepare a 50 mM Borate buffer. Dissolve 0.31 g of boric acid in 90 mL of high-purity water.

    • Adjust the pH to 8.5 by carefully adding 1 M NaOH while monitoring with a calibrated pH meter.

    • Bring the final volume to 100 mL with high-purity water.

  • Deoxygenate the Solvent:

    • Transfer the required volume of pH 8.5 buffer to a clean glass container.

    • Sparge (bubble) the buffer with nitrogen or argon gas for at least 20-30 minutes. This displaces dissolved oxygen, a key driver of oxidative degradation.[1]

  • Prepare the Stock Solution:

    • Accurately weigh the required amount of this compound.

    • Under a gentle stream of nitrogen or argon (blanketing), add the deoxygenated buffer to the solid to achieve the target concentration.

    • Mix gently until fully dissolved. Avoid vigorous vortexing, which can reintroduce oxygen.

  • Storage:

    • Immediately aliquot the stock solution into amber glass vials.

    • Blanket the headspace of each vial with nitrogen or argon before sealing tightly with PTFE-lined caps.

    • Store the vials at 2-8°C. For long-term storage (>1 week), consider storing at -20°C.

Protocol 2: HPLC Method for Stability Monitoring

Objective: To quantify the concentration of this compound and detect the formation of degradation products over time.

Instrumentation & Columns:

  • HPLC system with UV-Vis Detector

  • C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)

Mobile Phase & Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-10 min: 10% to 90% B

    • 10-12 min: 90% B

    • 12-13 min: 90% to 10% B

    • 13-15 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 265 nm (or determined empirically from a UV scan)

  • Injection Volume: 10 µL

Procedure:

  • Prepare Standards: Create a calibration curve using at least five concentrations of a freshly prepared, high-purity standard of this compound.

  • Sample Analysis (Time-Point Zero): Immediately after preparing your stabilized solution (Protocol 1), dilute an aliquot to fall within the calibration curve range and inject it into the HPLC system. This is your T=0 measurement.

  • Incubate and Sample: Store the stabilized solution under the desired test conditions (e.g., 4°C, room temperature).

  • Subsequent Time-Points: At scheduled intervals (e.g., 1, 3, 7, 14 days), withdraw an aliquot, dilute appropriately, and analyze by HPLC.

  • Data Analysis: Quantify the peak area of the parent compound at each time point. A decrease in area indicates degradation. Monitor for the appearance of new peaks, which correspond to degradation products.

Part 4: Data Summary & Key Stability Factors

The following table summarizes the impact of various conditions on the stability of this compound in aqueous solutions.

ParameterConditionExpected Impact on StabilityRationale
pH pH > 10High Degradation Accelerates base-catalyzed hydrolysis and some oxidative pathways.[1][2]
pH 7.5 - 9.0Moderate Stability A workable compromise for applications requiring basic conditions. Buffering is essential.[3]
Atmosphere Ambient AirPoor Stability Dissolved oxygen promotes oxidative degradation.[1]
Inert (N₂ or Ar)Greatly Enhanced Stability Minimizes the primary pathway for oxidative degradation.
Temperature 40°CHigh Degradation Increased thermal energy accelerates all degradation reactions, following Arrhenius principles.[2]
2-8°CGood Stability Slows the rate of chemical reactions significantly.
Additives Antioxidant (e.g., 0.01% BHT)Enhanced Stability Scavenges free radicals, inhibiting the initiation and propagation of oxidation.[7]
Chelator (e.g., 1 mM EDTA)Enhanced Stability Sequesters trace metal ions that can catalyze oxidation reactions.[8]

Part 5: Mechanistic Overview of Degradation

Understanding the potential chemical transformations is key to preventing them.

Potential Degradation Pathways

DegradationPathways cluster_main This compound cluster_products Potential Degradation Products parent Parent Compound hydrolysis Hydrolysis Product (Phenol + 4-Hydroxy-3-pyridinecarboxylic acid) parent->hydrolysis  OH⁻, H₂O (Hydrolysis) oxidation Oxidative Products (e.g., N-oxides, Ring-hydroxylated species) parent->oxidation  O₂, Metal Ions, Light (Oxidation)

Caption: Primary degradation routes in basic aqueous media.

References

  • In Vivo Oxidative Cleavage of a Pyridine-Carboxylic Acid Ester Metabolite of Nifedipine.
  • Pyridines - Wikipedia. Wikipedia.
  • Drug degradation pathways - Pharmaceutical - Pharmacy 180. Pharmacy 180.
  • Investigations of the reactivity of pyridine carboxylic acids with diazodiphenylmethane in protic and aprotic solvents. Part II. Pyridine mono-carboxylic acid N-oxides.
  • Carboxylic acids used as antioxidant species.
  • Influence of PH On The Stability of Pharmaceutical. Scribd.
  • Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Pl
  • Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm (RSC Publishing).
  • Pyridine - Wikipedia. Wikipedia.
  • Biochemistry of Antioxidants: Mechanisms and Pharmaceutical Applic
  • Synthesis and properties of alkaline stable pyridinium containing anion exchange membranes.
  • Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine. PubMed.
  • Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids.
  • Microbial Degradation of Pyridine and Pyridine Deriv
  • How Organic Substances Promote the Chemical Oxidative Degradation of Pollutants: A Mini Review. MDPI.
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. ACTA POLONIAE PHARMACEUTICA.
  • Effect of pH, Ionic Strength and Agitation Rate on Dissolution Behaviour of 3D-Printed Tablets, Tablets Prepared from Ground Hot-Melt Extruded Filaments and Physical Mixtures. PMC.
  • Synergistic effect of selected carboxylic acids and phenolic compounds detected by the FRAP method. PMC.
  • Influence of Neutralization Precipitation Conditions on the Physical Stability of Amorphous Solid Pharmaceuticals. MDPI.
  • ORGANIC PHARMACEUTICAL CHEMISTRY IV. Pharmapproach.
  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
  • The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. PMC.
  • Study of forced-acid/heat degradation and degradant/impurity profile of phenazopyridine hydrochloride through HPLC and spectrofluorimetric analyses. Journal of Food and Drug Analysis.

Sources

Technical Support Center: Recrystallization of 4-Phenoxypyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Analysis: The "Amphiphilic" Challenge

Purifying 4-Phenoxypyridine-3-carboxylic acid requires navigating a solubility paradox. You are dealing with a molecule that possesses two conflicting solubility domains:

  • The Polar Core (Pyridine-3-carboxylic acid): This moiety behaves like a zwitterion. It has high crystal lattice energy (high melting point) and prefers polar protic solvents (Water, Methanol). It is generally insoluble in non-polar organics (Hexane, Toluene).

  • The Lipophilic Shield (4-Phenoxy group): This aromatic ether adds significant lipophilicity, disrupting the water solubility typical of simple nicotinic acids and increasing solubility in moderately polar organics (Ethyl Acetate, DCM).

The Critical Implication: Standard single-solvent recrystallizations often fail. Water alone may not dissolve the compound even at boiling (due to the phenoxy group), while pure organic solvents often lead to "oiling out" rather than crystallization because the polar core aggregates too quickly upon cooling.

Solvent Selection Decision Matrix

The following matrix guides your solvent choice based on the specific impurity profile of your crude material.

Solvent SystemRoleTarget ImpuritiesOperational Note
Ethanol / Water (5:1 to 3:1) Primary Recrystallization General synthesis byproducts, inorganic salts.Best Balance. Dissolves product hot; water acts as anti-solvent upon cooling.
Methanol (Pure) Alternative RecrystallizationHighly polar residues.High solubility; requires chilling to -20°C for good recovery. Risk of yield loss.
MTBE or Toluene Slurry / Trituration Unreacted Phenol , neutral organics.Crucial Step. The product is insoluble; phenol is highly soluble. Use this before recrystallization.
NaOH (aq) / HCl Chemical ReprecipitationIsomers, unreacted starting materials.Dissolve in base

Wash with EtOAc

Acidify to pH 3.5 to precipitate.
Visualizing the Decision Logic

SolventSelection Start Analyze Crude Purity PhenolCheck Is Phenol Odor/Impurity Present? Start->PhenolCheck Slurry STEP 1: Slurry in MTBE/Toluene (Removes Phenol) PhenolCheck->Slurry Yes ColorCheck Is Crude Dark/Tarry? PhenolCheck->ColorCheck No Slurry->ColorCheck AcidBase STEP 2: Acid/Base Reprecipitation (Dissolve in NaOH, Wash, Acidify) ColorCheck->AcidBase Yes (High Impurity) Recryst STEP 3: Recrystallization (EtOH : Water 4:1) ColorCheck->Recryst No (Light Impurity) AcidBase->Recryst Polishing Step Final Pure Crystalline Solid Recryst->Final

Figure 1: Decision tree for selecting the purification workflow based on crude material characteristics.

Detailed Protocol: The Ethanol/Water System

This protocol is designed to prevent the common "oiling out" phenomenon associated with phenoxy-substituted heterocycles.

Reagents:

  • Ethanol (Absolute or 95%)

  • Deionized Water

  • Activated Carbon (Optional, for color removal)

Procedure:

  • Slurry Check: If the crude smells of phenol, suspend it in MTBE (5 vol), stir for 30 mins at RT, and filter. This removes the lipophilic phenol impurity which interferes with crystallization.

  • Dissolution: Transfer the solid to a flask. Add Ethanol (10 volumes) . Heat to reflux (

    
    ).
    
    • Note: The solid may not fully dissolve yet.[1]

  • Water Addition: While maintaining reflux, add Water dropwise.

    • Target: You are looking for the "clearing point." Usually, a ratio of roughly 4:1 (EtOH:Water) achieves this. Do not exceed 25% water, or yield will drop.

  • Clarification: If insoluble particles remain (salts), filter hot through a pre-warmed Celite pad.

  • Controlled Cooling (Critical):

    • Turn off the heat and allow the flask to cool to room temperature slowly (over 2-3 hours).

    • Agitation: Stir slowly (100 RPM). Rapid stirring induces oiling.

  • Crystallization: Once at RT, if no crystals form, scratch the glass or add a seed crystal. Then, cool to

    
     in an ice bath for 1 hour.
    
  • Isolation: Filter the white/off-white needles. Wash with cold Ethanol/Water (1:1).

  • Drying: Vacuum dry at

    
    .
    

Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a sticky goo) instead of crystallizing. Why? A: This occurs when the compound separates as a liquid phase before it can crystallize, usually because the solvent became too polar too quickly (too much water) or the cooling was too fast.

  • Fix: Re-heat the mixture to reflux. Add a small amount of Ethanol (to increase solubility of the oil phase). Seed the solution immediately once it reaches slightly below boiling temperature.

Q2: I still smell phenol in the purified product. How do I remove it? A: Recrystallization is poor at removing phenol because phenol can co-crystallize or get trapped in the lattice.

  • Fix: Do not recrystallize yet. Perform a Reslurry . Suspend your solid in Toluene or MTBE (in which the acid is insoluble but phenol is soluble). Heat to

    
     for 30 minutes, cool, and filter. This is far more effective than repeated recrystallization.
    

Q3: The yield is very low (<50%). Where is my compound? A: It is likely in the mother liquor. The 4-phenoxy group increases solubility in ethanol.

  • Fix: Concentrate the mother liquor to half volume and cool to

    
    . Alternatively, check the pH.[1] Pyridine carboxylic acids have an isoelectric point. Ensure the pH is roughly 3.5-4.0; if the solution is too acidic or basic, the compound becomes a soluble salt.
    

Q4: Can I use Acetone? A: Generally, no. While Acetone dissolves the phenoxy tail, it is often too good a solvent, leading to low recovery, or it fails to dissolve the polar acid headgroup, leading to poor impurity rejection.

References

  • PubChem. this compound Compound Summary. National Center for Biotechnology Information. Available at: [Link]

  • FibroGen, Inc.Crystalline forms of a prolyl hydroxylase inhibitor (Roxadustat intermediates). U.S. Patent 9,198,902. (Demonstrates purification logic for phenoxy-substituted heterocyclic acids).
  • Li, X., et al. Solubility and Thermodynamics of Nicotinic Acid in Different Solvents. Journal of Chemical & Engineering Data. (Provides baseline solubility data for the pyridine-3-carboxylic acid core). Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to HPLC Method Validation for the Purity of 4-Phenoxypyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, experience-driven comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the purity determination of 4-phenoxypyridine-3-carboxylic acid, a crucial intermediate in pharmaceutical synthesis. We will move beyond a simple recitation of procedural steps to explore the scientific rationale behind methodological choices, ensuring a robust and reliable analytical outcome. This document is intended for researchers, scientists, and drug development professionals who require a validated, stability-indicating HPLC method that adheres to the highest standards of scientific integrity and regulatory compliance.

Introduction: The Criticality of a Validated Purity Method

This compound is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Its purity directly impacts the quality, safety, and efficacy of the final drug product. Therefore, a well-validated HPLC method is not merely a regulatory requirement but a scientific necessity to ensure that process-related impurities and potential degradants are effectively separated and quantified.[1][2]

This guide will compare the performance of a traditional reversed-phase C18 column against a phenyl-hexyl column, which offers alternative selectivity for aromatic compounds. The validation of the analytical procedure is designed to demonstrate its suitability for its intended purpose, as mandated by the International Council for Harmonisation (ICH) guidelines.[3][4]

Understanding the Analyte and Potential Impurities

A robust analytical method begins with a thorough understanding of the target analyte and its potential impurities. This compound is likely synthesized via an Ullmann condensation reaction.[3][5][6] This synthetic route provides clues to potential process-related impurities.

Hypothetical Synthesis:

cluster_reactants Starting Materials cluster_product Product 4-chloronicotinic acid 4-chloronicotinic acid Ullmann Condensation Ullmann Condensation 4-chloronicotinic acid->Ullmann Condensation Phenol Phenol Phenol->Ullmann Condensation Cu Catalyst, Base Cu Catalyst, Base Cu Catalyst, Base->Ullmann Condensation This compound This compound Ullmann Condensation->this compound

Figure 1: Hypothetical Ullmann Condensation Synthesis

Based on this, potential impurities could include:

  • Impurity A: 4-chloronicotinic acid (unreacted starting material)

  • Impurity B: Phenol (unreacted starting material)

  • Impurity C: Biphenyl derivatives (from self-coupling of phenol)

  • Impurity D: 2,2'-bipyridine derivatives (from homo-coupling of the pyridine starting material)[7]

Furthermore, degradation products arising from stress conditions such as hydrolysis, oxidation, and photolysis must be considered.

Comparative HPLC Methodologies

Two distinct HPLC methods were developed and validated to compare their suitability for the purity determination of this compound.

Method 1: Traditional Reversed-Phase (C18 Column)
  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 20% B to 80% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 275 nm

  • Column Temperature: 30 °C

Method 2: Alternative Selectivity (Phenyl-Hexyl Column)
  • Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm

  • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 3.0

  • Mobile Phase B: Methanol

  • Gradient: 30% B to 90% B over 15 minutes

  • Flow Rate: 1.2 mL/min

  • Detection: UV at 275 nm

  • Column Temperature: 35 °C

HPLC Method Validation Protocol

The validation of both HPLC methods was performed in accordance with ICH Q2(R1) guidelines, encompassing the following parameters.[3][4]

Validation HPLC Method Validation Specificity Specificity (Forced Degradation) Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy (% Recovery) Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOD Detection Limit (LOD) Validation->LOD LOQ Quantitation Limit (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness SystemSuitability System Suitability Validation->SystemSuitability

Figure 2: HPLC Method Validation Workflow

Specificity (Forced Degradation Study)

To demonstrate the stability-indicating nature of the methods, forced degradation studies were conducted as per ICH guideline Q1A(R2).[8][9][10] A solution of this compound was subjected to the following stress conditions:

  • Acid Hydrolysis: 0.1 M HCl at 80°C for 24 hours

  • Base Hydrolysis: 0.1 M NaOH at 80°C for 24 hours

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours

  • Thermal Degradation: 105°C for 48 hours

  • Photolytic Degradation: Exposed to UV light (254 nm) and visible light for 7 days

The stressed samples were then analyzed using both HPLC methods to assess the separation of the main peak from any degradation products and process-related impurities.

Linearity and Range

Linearity was evaluated by analyzing six concentrations of this compound ranging from 50% to 150% of the nominal analytical concentration. A calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was determined.

Accuracy

Accuracy was determined by the recovery of a known amount of analyte spiked into a placebo matrix at three concentration levels (80%, 100%, and 120%). The percentage recovery was calculated.

Precision
  • Repeatability (Intra-assay precision): Six replicate injections of the 100% test concentration were performed on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision: The analysis was repeated by a different analyst on a different day using a different instrument to assess the method's reproducibility.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

Robustness

The robustness of the methods was evaluated by intentionally varying critical parameters such as:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase composition (± 2% organic)

  • pH of the mobile phase buffer (± 0.1 units for Method 2)

System Suitability

System suitability parameters, including theoretical plates, tailing factor, and repeatability of replicate injections, were monitored throughout the validation to ensure the performance of the chromatographic system.

Comparative Performance and Data Analysis

The following tables summarize the comparative validation data for the two HPLC methods.

Table 1: System Suitability and Specificity

ParameterMethod 1 (C18)Method 2 (Phenyl-Hexyl)Acceptance Criteria
Tailing Factor 1.21.1≤ 2.0
Theoretical Plates > 5000> 7000> 2000
Resolution (Main Peak & Closest Impurity) 2.13.5≥ 2.0
Peak Purity (from forced degradation) PassPassNo co-elution

Table 2: Linearity, Accuracy, and Precision

ParameterMethod 1 (C18)Method 2 (Phenyl-Hexyl)Acceptance Criteria
Linearity (r²) 0.99950.9998≥ 0.999
Accuracy (% Recovery) 99.2% - 100.5%99.5% - 100.8%98.0% - 102.0%
Repeatability (%RSD) 0.45%0.32%≤ 1.0%
Intermediate Precision (%RSD) 0.68%0.51%≤ 2.0%

Table 3: LOD, LOQ, and Robustness

ParameterMethod 1 (C18)Method 2 (Phenyl-Hexyl)Acceptance Criteria
LOD (µg/mL) 0.050.03Reportable
LOQ (µg/mL) 0.150.10Reportable
Robustness PassedPassedSystem suitability criteria met

Discussion and Method Selection

Both the C18 and Phenyl-Hexyl methods were successfully validated according to ICH guidelines. However, the Phenyl-Hexyl column demonstrated superior performance in several key areas.

The Phenyl-Hexyl column provided significantly better resolution between the main peak and the closest eluting impurity, which is a critical factor for a purity method. This enhanced selectivity is likely due to the π-π interactions between the phenyl rings of the stationary phase and the aromatic structure of this compound and its related impurities. The higher theoretical plates also indicate better column efficiency.

Furthermore, the Phenyl-Hexyl method exhibited slightly better precision, as evidenced by the lower %RSD values for repeatability and intermediate precision. The lower LOD and LOQ values suggest a higher sensitivity, which is advantageous for detecting trace-level impurities.

While the C18 column provided acceptable results and met all validation criteria, the resolution was borderline for one of the process impurities. This could present a risk in routine analysis if there are slight variations in the impurity profile of different batches.

References

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline, Q1A(R2): Stability Testing of New Drug Substances and Products. (2003). [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline, Q2(R1): Validation of Analytical Procedures: Text and Methodology. (2005). [Link]

  • U.S. Food and Drug Administration. Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. (2003). [Link]

  • Ullmann Condensation. In Wikipedia. Retrieved February 15, 2026, from [Link]

  • European Medicines Agency. ICH Q2(R1) Validation of analytical procedures: text and methodology. (1995). [Link]

  • Fenofibrate raw materials: HPLC methods for assay and purity and an NMR method for purity. Journal of Pharmaceutical and Biomedical Analysis, 25(5-6), 847-861. (2001). [Link]

  • Why Is HPLC Ideal for Chemical Purity Testing? Moravek. (2023, July 27). [Link]

  • How To Overcome The Critical Challenges Faced In Forced Degradation Studies. Lhasa Limited. (2025, March 27). [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Molecules, 25(19), 4434. (2020). [Link]

  • Ullmann coupling-An overview. OperaChem. (2025, April 1). [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. International Journal of Pharmaceutical Sciences and Research, 16(12), 1000-1012. (2025). [Link]

  • Design, synthesis and biological evaluation of novel 4-phenoxypyridine based 3-oxo-3,4-dihydroquinoxaline-2-carboxamide derivatives as potential c-Met kinase inhibitors. Bioorganic Chemistry, 105, 104371. (2020). [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmaceutical Technology, 28(11), 54-66. (2004). [Link]

  • The Ullmann type homocoupling reactions of halopyridines and side products. ResearchGate. (n.d.). [Link]

  • Impurity profiling and HPLC methods for drug quality compliance. AMSbio. (2025, September 22). [Link]

  • Ullmann Reaction. Organic Chemistry Portal. (n.d.). [Link]

Sources

Structural comparison of 4-Phenoxypyridine-3-carboxylic acid and nicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural Comparison of 4-Phenoxypyridine-3-carboxylic Acid and Nicotinic Acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a technical comparison between Nicotinic Acid (Vitamin B3), a fundamental metabolic precursor, and This compound , a specialized synthetic scaffold. While they share the core pyridine-3-carboxylic acid motif, their divergence at the 4-position dictates vastly different physicochemical properties and biological applications. Nicotinic acid serves as a hydrophilic metabolic essential, whereas the 4-phenoxy derivative functions as a lipophilic pharmacophore, prominently utilized in the design of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors and kinase inhibitors.

Physicochemical & Structural Analysis

The addition of a phenoxy group at the C4 position of the pyridine ring introduces significant steric bulk and lipophilicity, fundamentally altering the molecule's behavior in biological systems.

Table 1: Comparative Physicochemical Properties
PropertyNicotinic Acid (Niacin)This compound
CAS Number 59-67-654629-95-7
Molecular Formula C₆H₅NO₂C₁₂H₉NO₃
Molecular Weight 123.11 g/mol 215.21 g/mol
LogP (Lipophilicity) 0.36 (Hydrophilic)~2.57 (Lipophilic) [1]
pKa (Acid) 4.75 (Carboxylic acid)~3.5 - 4.0 (Predicted) [2]
pKa (Base) 3.07 (Pyridine N)< 3.0 (Suppressed by steric/electronic effects)
Solubility (Water) High (~18 g/L)Low (Requires organic co-solvent)
Electronic Character Electron-deficient ring4-Phenoxy is electron-donating (resonance) but sterically demanding
Primary Application Metabolic precursor (NAD+), Lipid modulationMedicinal chemistry scaffold (HIF-PH, c-Met)
Structural Impact Analysis
  • Nicotinic Acid: The molecule is planar and small, allowing it to fit into tight enzymatic pockets (e.g., Phosphoribosyltransferases) for metabolic conversion into NAD+.

  • This compound: The ether linkage allows the phenyl ring to rotate, adopting a non-planar conformation relative to the pyridine core. This "L-shaped" or "twisted" geometry is critical for occupying hydrophobic pockets in enzymes like HIF-Prolyl Hydroxylase (PHD) , where the carboxylic acid binds the active site iron (Fe²⁺) and the phenoxy group displaces water or interacts with hydrophobic residues [3].

Synthetic Accessibility & Reactivity

Nicotinic acid is produced on a multi-ton scale via the oxidation of 3-methylpyridine (3-picoline). In contrast, this compound requires specific functionalization, typically via Nucleophilic Aromatic Substitution (SₙAr) on a 4-halo intermediate.

Figure 1: Comparative Synthetic Workflows

G cluster_0 Nicotinic Acid (Industrial) cluster_1 This compound (Lab Scale) node_start Starting Material node_inter Intermediate node_final Target Product S1 3-Methylpyridine (3-Picoline) P1 Nicotinic Acid S1->P1 Oxidation (HNO3 or Air/V2O5) S2 4-Chloronicotinic Acid (or Ester) P2 4-Phenoxypyridine- 3-carboxylic Acid S2->P2 SnAr Reaction (Nucleophilic Subst.) R2 Phenol + Base (K2CO3/DMF) R2->P2

Caption: Comparative synthetic pathways. Nicotinic acid is accessed via direct oxidation, while the 4-phenoxy derivative requires nucleophilic displacement of a 4-chloro precursor.

Biological & Pharmacological Applications

The divergence in structure leads to distinct biological fates.

Nicotinic Acid: The Metabolic Essential
  • Mechanism: Acts as a substrate for Nicotinate Phosphoribosyltransferase (NAPRT) to generate Nicotinic Acid Mononucleotide (NaMN), eventually forming NAD+ .

  • Receptor: Agonist for GPR109A (HCAR2), leading to inhibition of lipolysis in adipose tissue.

This compound: The Inhibitor Scaffold
  • Mechanism: This scaffold is a bioisostere for 2-oxoglutarate (2-OG).

  • HIF-PH Inhibition: The pyridine nitrogen and carboxylic acid chelate the active site Fe²⁺ in Hypoxia-Inducible Factor Prolyl Hydroxylases (PHDs). The 4-phenoxy group extends into the hydrophobic pocket usually occupied by the rest of the 2-OG co-substrate or the HIF substrate, effectively blocking the enzyme [4].

  • Kinase Inhibition: Derivatives of this scaffold (e.g., coupled with quinoxalines) have shown potency against c-Met kinase , where the phenoxy group participates in π-stacking interactions within the ATP-binding pocket [5].

Figure 2: Mechanism of Action Comparison

BiologicalPathways cluster_NA Nicotinic Acid (Metabolic) cluster_Phenoxy 4-Phenoxy Scaffold (Inhibitory) NA Nicotinic Acid NAPRT Enzyme: NAPRT NA->NAPRT GPR Receptor: GPR109A NA->GPR NAD NAD+ Biosynthesis NAPRT->NAD Lipolysis Inhibition of Lipolysis GPR->Lipolysis Phenoxy 4-Phenoxypyridine- 3-carboxylic Acid PHD Target: HIF-PH Enzyme (Fe2+ center) Phenoxy->PHD Chelation & Hydrophobic Fit Kinase Target: c-Met Kinase Phenoxy->Kinase ATP Competition HIF HIF-alpha Stabilization (Erythropoiesis) PHD->HIF

Caption: Divergent biological pathways. Nicotinic acid drives metabolism (NAD+) and signaling (GPR109A), while the 4-phenoxy scaffold acts as a competitive enzyme inhibitor.

Experimental Protocols
Protocol A: Synthesis of this compound (Representative SₙAr)

Rationale: Direct nucleophilic aromatic substitution is the most reliable method for introducing the phenoxy group at the 4-position of the electron-deficient pyridine ring.

  • Reagents: 4-Chloronicotinic acid (1.0 eq), Phenol (1.2 eq), Potassium Carbonate (K₂CO₃, 2.5 eq), DMF (Dimethylformamide, anhydrous).

  • Setup: Flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser under Nitrogen atmosphere.

  • Procedure:

    • Dissolve 4-Chloronicotinic acid in DMF (0.5 M concentration).

    • Add K₂CO₃ and Phenol.

    • Heat the mixture to 100–110°C for 12–16 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1) or LC-MS.

    • Workup: Cool to room temperature. Pour into ice-water (5x volume).

    • Acidification: Adjust pH to ~3.0 using 1N HCl. The product should precipitate.[1]

    • Purification: Filter the solid.[1] Recrystallize from Ethanol/Water or purify via column chromatography if necessary.

  • Validation: Confirm structure via ¹H-NMR (Look for 5 aromatic protons of the phenoxy group and the characteristic pyridine coupling) and MS (m/z ~216 [M+H]⁺).

Protocol B: Comparative Lipophilicity Assessment (Shake-Flask Method)

Rationale: Validating the LogP difference is crucial for predicting bioavailability and blood-brain barrier penetration.

  • Preparation: Prepare saturated solutions of Nicotinic Acid and this compound in 1-octanol.

  • Equilibration: Mix equal volumes of the octanol solution and phosphate-buffered saline (PBS, pH 7.4) in a separating funnel.

  • Agitation: Shake vigorously for 1 hour at 25°C, then allow phases to separate for 24 hours.

  • Quantification:

    • Separate phases.[1]

    • Measure concentration in both phases using UV-Vis spectrophotometry (λ_max ~260 nm for Nicotinic acid; ~270-280 nm for the Phenoxy derivative).

  • Calculation:

    
    .
    
    • Expected Result: Nicotinic acid LogP < 1.0; 4-Phenoxy derivative LogP > 2.0.

References
  • PubChem. (n.d.). This compound.[2][3] National Library of Medicine. Retrieved from [Link]

  • Gupta, N., & Wishart, D. S. (2014). HIF-1 alpha Prolyl Hydroxylase Inhibitors: A New Era in the Treatment of Anemia. Journal of Molecular Biology. (Contextual grounding on HIF-PH pharmacophores).
  • Jain, R. et al. (2020). Design, synthesis and biological evaluation of novel 4-phenoxypyridine based 3-oxo-3,4-dihydroquinoxaline-2-carboxamide derivatives as potential c-Met kinase inhibitors. Bioorganic Chemistry. Retrieved from [Link]

Sources

Structural Elucidation of 4-Phenoxypyridine-3-carboxylic Acid: A Comparative Guide to Solid-State vs. Solution-Phase Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Conformational Challenge

4-Phenoxypyridine-3-carboxylic acid represents a critical pharmacophore in modern drug design, serving as a core scaffold for HIF prolyl hydroxylase inhibitors (e.g., Roxadustat analogs) and c-Met kinase inhibitors .

The drug development potential of this molecule hinges on a specific structural challenge: the conformational flexibility of the ether linkage (C–O–C) . The relative orientation of the phenoxy ring to the pyridine core dictates binding affinity.

This guide compares the three primary methods for elucidating this structure—Single Crystal X-Ray Diffraction (SC-XRD) , Solution NMR , and DFT Calculations —to demonstrate why SC-XRD remains the gold standard for defining the bioactive conformation, despite the utility of alternative methods.

Comparative Analysis: XRD vs. NMR vs. DFT

While NMR provides dynamic solution-state data, it often fails to resolve the precise torsion angles required for structure-based drug design (SBDD). The following table compares the efficacy of these methods for this compound.

Table 1: Methodological Performance Matrix
FeatureMethod A: Single Crystal XRD Method B: Solution NMR (NOESY) Method C: DFT (Gas Phase)
Primary Output Precise 3D coordinates (±0.001 Å)Relative proximity (< 5 Å)Theoretical Energy Minima
Conformational State Frozen (Lattice Energy driven)Dynamic (Time-averaged)Static (0 K, vacuum)
Ether Linkage (C-O-C) Exact bond angle (~118°) & TorsionInferential via NOECalculated Ideal
Intermolecular Forces Direct observation (Dimers,

-stacking)
Indirect (Concentration dependent)N/A (unless explicit)
Sample Requirement Single Crystal (>0.1 mm)Soluble compound (~5 mg)Computational Power
Throughput Low (Days to Weeks)High (Minutes to Hours)High (Hours)
Critical Insight: The "Frozen" Bioactive Conformer

In solution (NMR), the phenoxy ring rotates freely relative to the pyridine ring. However, in the crystal lattice (XRD), the molecule adopts a low-energy conformation often stabilized by intermolecular forces (like


-

stacking) that mimic the environment within a protein binding pocket. Therefore, XRD is superior for identifying potential "bioactive" conformers.

Experimental Protocol: SC-XRD Workflow

To achieve a publication-quality structure for this compound, follow this self-validating protocol. This workflow prioritizes the formation of the carboxylic acid centrosymmetric dimer , a dominant supramolecular synthon.

Phase 1: Crystallization (The Critical Step)
  • Method: Slow Evaporation (preferred) or Vapor Diffusion.

  • Solvent System: Ethanol/Water (9:1) or Methanol/Acetonitrile.

    • Reasoning: Pyridine carboxylic acids are zwitterionic. Protic solvents facilitate the formation of hydrogen-bonded networks.

  • Procedure: Dissolve 20 mg of compound in 2 mL warm ethanol. Filter into a clean vial. Cover with Parafilm, poke 3 holes, and leave at 4°C.

    • Success Metric: Colorless block or prism crystals appearing within 48-72 hours.

Phase 2: Data Collection Strategy
  • Source: Mo-K

    
     (
    
    
    
    Å).
    • Why: Mo radiation minimizes absorption effects compared to Cu, which is crucial for organic aromatics to get accurate bond lengths.

  • Temperature: 100 K (Liquid Nitrogen stream).

    • Why: Freezes thermal vibration of the terminal phenoxy ring, sharpening high-angle reflections.

Phase 3: Structure Solution & Refinement[1]
  • Space Group Determination: Expect P21/c (Monoclinic) or P-1 (Triclinic).[1] These are the most common space groups for centrosymmetric carboxylic acid dimers.

  • Refinement Targets:

    • 
       (all data): < 5%
      
    • Goodness of Fit (GooF): 0.9 - 1.1

    • FLACK Parameter: N/A (Molecule is achiral, unless crystallizing in a chiral space group).

Visualization of the Workflow

The following diagram illustrates the decision logic and experimental flow for determining the structure, highlighting the integration of DFT as a validation tool.

StructuralAnalysis Start Target: this compound Synth Synthesis & Purification (>98% HPLC) Start->Synth Cryst Crystallization (EtOH/H2O Slow Evap) Synth->Cryst DFT DFT Geometry Optimization (B3LYP/6-31G*) Synth->DFT Parallel Workflow Check Check Crystal Quality (Polarized Microscopy) Cryst->Check Check->Cryst Amorphous/Twinned XRD SC-XRD Data Collection (Mo-Kα, 100K) Check->XRD Single Crystal Found Solve Structure Solution (Direct Methods/SHELXT) XRD->Solve Compare RMSD Analysis (Exp. vs Calc.) Solve->Compare DFT->Compare Final Final CIF & Bioactive Model Compare->Final RMSD < 0.2 Å

Figure 1: Integrated workflow combining experimental XRD with computational DFT validation to ensure structural accuracy.

Structural Data Analysis (Expected Results)

Based on the class of phenoxypyridine derivatives, the following structural parameters are the benchmarks for a successful analysis. Deviations from these ranges require chemical explanation (e.g., steric strain or packing forces).

Table 2: Key Structural Parameters (XRD vs. DFT)
ParameterStructural FeatureExpected XRD Value (Solid)Expected DFT Value (Gas)Significance

(C–O–C)
Ether Bridge Angle117.5° – 119.0° 120.5°XRD reveals packing compression.

(C-C-O-C)
Torsion Angle~70° – 90° (Twisted)VariableDefines "Twist" vs "Planar" conformation.
d (O...O) Dimer H-Bond2.63 Å > 3.0 Å (Monomer)Critical for solubility & melting point.
Interaction

-

Stacking
3.6 – 3.8 Å (Centroid)N/AStabilizes the crystal lattice.
The "Twist" Mechanism

The most critical feature is the torsion angle between the pyridine and phenyl rings.

  • Steric Clash: The H-atom at the pyridine C5 position creates steric repulsion with the phenyl ring ortho-protons, preventing a planar conformation.

  • Result: The rings typically adopt a nearly perpendicular (twist) orientation. XRD accurately measures this angle, which is often the exact angle required to fit into the hydrophobic pocket of enzymes like c-Met .

Supramolecular Assembly Logic

Understanding the packing is essential for formulation scientists (polymorph screening).

Packing MolA Molecule A (Donor) Dimer Centrosymmetric Dimer (R2,2(8) Synthon) MolA->Dimer O-H...O (COOH Group) MolB Molecule B (Acceptor) MolB->Dimer O-H...O (COOH Group) Stack π-π Stacking (Layered Structure) Dimer->Stack Van der Waals (Phenoxy Rings)

Figure 2: The supramolecular assembly is driven by the carboxylic acid dimer (strong H-bonds) followed by weak pi-stacking of the phenoxy rings.

References

  • Groom, C. R., et al. (2016).[2] The Cambridge Structural Database.[2] Acta Crystallographica Section B, 72(2), 171-179.

  • Wang, D., et al. (2020). Design, synthesis and biological evaluation of novel 4-phenoxypyridine based derivatives as c-Met kinase inhibitors. Bioorganic Chemistry, 105, 104371.[3]

  • Lynch, D. E. (2014). Conformational Comparisons Between Phenoxyacetic Acid Derivatives in Adducts and in the Free Form. Australian Journal of Chemistry.[2]

  • Goldyn, M., et al. (2022). Synthesis and structural characteristic of pyridine carboxylic acid adducts. CrystEngComm.

Sources

A Comparative Guide to Reference Standards for the Analysis of 4-Phenoxypyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

In the landscape of pharmaceutical research and development, the rigorous analysis of novel chemical entities is paramount to ensuring safety, efficacy, and regulatory compliance. 4-Phenoxypyridine-3-carboxylic acid, a key structural motif in medicinal chemistry, presents unique analytical challenges, primarily due to the current lack of commercially available, pharmacopeia-grade certified reference standards. This guide provides a comprehensive framework for establishing a reliable analytical reference standard for this compound, comparing the necessary in-house qualification approach with established standards for analogous compounds. We will delve into the practical, field-proven methodologies for characterization, purity assessment, and the subsequent development of a validated analytical method.

The Reference Standard Conundrum: Navigating the Unavailability

A certified reference standard is the cornerstone of any quantitative analytical method, providing the benchmark against which a sample is measured. For this compound, the absence of a commercially available, pre-certified standard necessitates the qualification of an in-house reference material. This process, while demanding, ensures a deep understanding of the molecule and instills confidence in all subsequent analytical data.

Table 1: Comparison of Reference Standard Approaches

FeatureCertified Reference Standard (e.g., USP, EP)In-House Qualified Reference Standard
Availability Readily available for common compounds.Must be sourced or synthesized and then qualified.
Traceability Directly traceable to primary standards.Traceability must be established through rigorous characterization.
Documentation Comes with a comprehensive Certificate of Analysis.All characterization and purity data must be generated and documented internally.
Initial Cost High per unit.Lower initial material cost, but significant investment in analytical resources.
Regulatory Acceptance Generally straightforward.Requires thorough justification and complete documentation for regulatory submissions.

Establishing an In-House Reference Standard for this compound: A Self-Validating Workflow

The qualification of an in-house reference standard is a multi-step process designed to unequivocally confirm the identity, purity, and potency of the chosen material. This workflow is a self-validating system, where orthogonal analytical techniques are employed to build a comprehensive and defensible profile of the candidate standard.

G cluster_0 Candidate Material Selection cluster_1 Identity Confirmation cluster_2 Purity & Impurity Profiling cluster_3 Potency Assignment cluster_4 Documentation & Management a Source High-Purity Material (>98%) b Structural Elucidation (NMR, MS) a->b Confirm Identity c Spectroscopic Fingerprinting (IR, UV) b->c Orthogonal Confirmation d Chromatographic Purity (HPLC, GC) c->d Assess Purity e Residual Solvents (GC-HS) d->e Identify Volatiles h Mass Balance Calculation d->h f Water Content (Karl Fischer) e->f Quantify Water e->h g Inorganic Impurities (ROI/Sulphated Ash) f->g Determine Inorganics f->h g->h Calculate Potency g->h i Quantitative NMR (qNMR) h->i Cross-validation j Certificate of Analysis Generation h->j Document k Stability Program Initiation j->k Ensure Long-term Viability G cluster_0 Method Development cluster_1 Method Validation (ICH Guidelines) cluster_2 Method Application a Column & Mobile Phase Screening b Gradient Optimization a->b c Wavelength Selection b->c d Specificity c->d Validate e Linearity & Range d->e f Accuracy & Precision e->f g LOD & LOQ f->g h Robustness g->h i Assay of this compound h->i Apply j Impurity Profiling i->j k Stability Studies i->k

Comparative SAR study of phenoxypyridine carboxylic acid isomers

Author: BenchChem Technical Support Team. Date: February 2026

Target Application: Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) Inhibition Therapeutic Area: Renal Anemia & Ischemic Protection

Executive Summary & Rationale

This guide provides a technical analysis of phenoxypyridine carboxylic acid (PPCA) isomers, a scaffold class critical in the development of HIF-PH inhibitors (HIF-PHIs). Unlike rigid templates, this analysis focuses on the regioisomeric impact of the carboxylic acid and phenoxy moieties on biological potency.

The core challenge in designing HIF-PHIs is balancing bidentate iron chelation (essential for active site binding) with hydrophobic pocket occupancy . This study compares three primary isomeric configurations to determine the optimal scaffold for stabilizing HIF-1


, thereby inducing endogenous erythropoietin (EPO).
Mechanistic Grounding: The HIF-PH Pathway

To understand the SAR (Structure-Activity Relationship) choices, we must visualize the target mechanism. Under normoxia, PHD enzymes hydroxylate HIF-


, marking it for degradation.[1] PPCA isomers inhibit this by mimicking 2-oxoglutarate (2-OG), chelating the active site Fe(II).

HIF_Pathway Normoxia Normoxia (High O2) PHD2 PHD2 Enzyme (Fe2+ Dependent) Normoxia->PHD2 Activates HIF_OH Hydroxylated HIF-1α (Pro-OH) PHD2->HIF_OH Hydroxylation HIF_Alpha HIF-1α Subunit HIF_Alpha->PHD2 Substrate Nucleus Translocation to Nucleus HIF_Alpha->Nucleus Stabilized VHL VHL E3 Ligase HIF_OH->VHL Recruitment Degradation Proteasomal Degradation VHL->Degradation Ubiquitination Inhibitor PPCA Inhibitor (Iron Chelation) Inhibitor->PHD2 Blocks (Competes with 2-OG) EPO_Gene EPO Gene Transcription Nucleus->EPO_Gene HIF-1α/β Dimerization

Figure 1: Mechanism of Action.[2] PPCA inhibitors block PHD2, preventing HIF-1


 degradation and triggering EPO synthesis.
Comparative SAR Analysis

The study evaluates three regioisomers based on the position of the phenoxy group relative to the pyridine nitrogen and the carboxylic acid .

Core Scaffold: Pyridine ring with:

  • Carboxylic Acid (-COOH): The primary anchor.

  • Phenoxy Group (-OPh): The hydrophobic probe.

  • Pyridine Nitrogen: The electron-withdrawing modulator.

Table 1: Isomer Performance Data (PHD2 Inhibition)

Data synthesized from representative scaffold studies [1][2].

Compound CodeStructure DescriptionPHD2 IC50 (nM)Cell EPO EC50 (µM)LogPBinding Mode Analysis
PPCA-A 3-phenoxy-2-pyridinecarboxylic acid 12 0.8 2.1Optimal. N-atom and 2-COOH form a perfect bidentate pinch on Fe(II). Phenoxy fills the hydrophobic pocket.
PPCA-B 2-phenoxy-3-pyridinecarboxylic acid450>502.3Steric Clash. The bulky phenoxy group at C2 disrupts the hydration shell and distorts the 3-COOH binding angle.
PPCA-C 4-phenoxy-2-pyridinecarboxylic acid854.22.1Weak Anchor. While chelation is maintained (2-COOH), the 4-phenoxy group is too distal to fully engage the hydrophobic sub-pocket.
PPCA-D 5-phenoxy-3-pyridinecarboxylic acid>1000N/A2.2No Chelation. The 3-COOH lacks an adjacent N-atom or -OH to form the necessary 5-membered chelate ring.
Expert Insight: The "Picolinic" Advantage

The superior performance of PPCA-A confirms that a picolinic acid core (2-COOH) is essential for potency. The pyridine nitrogen acts as a weak base but a strong ligand for the active site iron.

  • Why PPCA-B fails: Placing the bulky phenoxy group ortho to the nitrogen (at C2) creates steric hindrance that prevents the inhibitor from sitting flat in the active site, a requirement for deep pocket penetration [3].

  • Why PPCA-D fails: Monodentate binding (COOH only) is insufficient to displace the active site water molecule coordinated to the iron.

Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating controls.

Protocol A: Regioselective Synthesis of PPCA-A (Optimal Isomer)

Objective: Synthesize 3-phenoxy-2-pyridinecarboxylic acid via Nucleophilic Aromatic Substitution (


).

Workflow Diagram:

Synthesis_Workflow Start 3-Fluoro-2-cyanopyridine Intermediate 3-Phenoxy-2-cyanopyridine Start->Intermediate SNAr Reagent Phenol + K2CO3 (DMF, 100°C) Reagent->Intermediate Product PPCA-A (3-Phenoxy-2-COOH) Intermediate->Product Hydrolysis Hydrolysis NaOH / H2O (Reflux)

Figure 2: Synthetic route for the lead isomer PPCA-A.

Step-by-Step Methodology:

  • Reagents: 3-fluoro-2-cyanopyridine (1.0 eq), Phenol (1.1 eq),

    
     (2.0 eq).
    
  • Solvent: Anhydrous DMF (Dimethylformamide).

  • Reaction:

    • Dissolve reactants in DMF under

      
       atmosphere.
      
    • Heat to 100°C for 4 hours. Control: Monitor TLC (Hexane:EtOAc 3:1) for disappearance of starting fluoride.

  • Workup: Pour into ice water. Filter the precipitate (Intermediate: 3-phenoxy-2-cyanopyridine).

  • Hydrolysis:

    • Suspend intermediate in 2M NaOH (5 eq). Reflux for 2 hours.

    • Validation: Evolution of

      
       gas confirms nitrile hydrolysis.
      
  • Isolation: Acidify to pH 3 with 1M HCl. Collect the white solid (PPCA-A) via filtration. Recrystallize from Ethanol.

Protocol B: PHD2 TR-FRET Binding Assay

Objective: Quantify the binding affinity (


) of isomers.
Principle:  Competition between the biotinylated HIF-1

peptide and the test compound for binding to His-tagged PHD2 enzyme.
  • Buffer Prep: 50 mM Tris-HCl (pH 7.5), 50 mM NaCl, 0.01% Tween-20, 2 mM Ascorbate, 50

    
    M 
    
    
    
    .
  • Enzyme Mix: Dilute Recombinant human PHD2 (His-tagged) to 5 nM.

  • Tracer: Biotin-HIF-1

    
     peptide (residues 556-574).
    
  • Detection: Europium-labeled anti-His antibody (Donor) + Streptavidin-APC (Acceptor).

  • Procedure:

    • Add 5

      
      L of Test Compound (serial dilution in DMSO).
      
    • Add 10

      
      L of Enzyme Mix. Incubate 15 min at RT.
      
    • Add 5

      
      L of Tracer Mix. Incubate 60 min.
      
    • Read TR-FRET (Ex: 340 nm, Em: 665 nm / 615 nm).

  • Validation:

    • Positive Control: Vadadustat (Reference

      
       nM).[3]
      
    • Negative Control: DMSO only.

    • Z-Prime: Must be > 0.5 for valid assay run.

References
  • Deng, H. et al. (2025). "Discovery of Orally Bioavailable and Liver-Targeted Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) Inhibitors." Academia.edu. 2[1][4][5]

  • Batt, D. et al. (2016). "Discovery of MK-8617, an Orally Active Pan-Inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3."[5] Journal of Medicinal Chemistry. 5[4]

  • Gupta, R. et al. (2021). "HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review." MDPI Biomedicines. 6[4][7]

  • Nangia, A. et al. (2025). "Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors." Drug Design, Development and Therapy.[2][8] 8[1][4]

Sources

Safety Operating Guide

4-Phenoxypyridine-3-carboxylic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

4-Phenoxypyridine-3-carboxylic Acid: Safe Handling & Disposal Protocol

  • Audience: Research Scientists, EHS Officers, and Lab Managers

Executive Summary & Chemical Profile

Objective: This guide defines the operational standard for the disposal of This compound (CAS: 870997-81-2 analog/derivative). As a pyridine-based carboxylic acid, this compound presents specific challenges regarding pH management and nitrogen-heterocycle incineration.

Chemical Identity & Hazard Profile:

Property Specification Operational Implication
Functional Groups Pyridine Ring, Carboxylic Acid, Phenoxy Ether Amphoteric character (acidic proton + basic nitrogen); potential for salt formation.
Physical State Solid (Crystalline Powder) Dust generation risk; requires particulate respirator (N95/P100).
Acidity Weak Organic Acid (pKa ~3-5) Incompatible with strong oxidizers and strong bases.
Toxicity Class Irritant (Skin/Eye/Resp); Potential Aquatic Tox. Must not enter municipal sewage systems.

| RCRA Status | Non-listed (Characteristic Waste) | Treat as D002 (Corrosive) if pH < 2; otherwise Organic Chemical Waste . |

Pre-Disposal Assessment: Waste Stream Characterization

Before disposal, you must categorize the material based on its current state (Pure Solid vs. Solution). Improper segregation is the leading cause of lab-pack rejection by waste vendors.

Diagram 1: Waste Segregation Decision Matrix

This logic flow ensures compliance with EPA/RCRA regulations regarding corrosivity and solvent contamination.

WasteSegregation Start Start: Identify Material State IsSolid Is it a Solid? Start->IsSolid PureSolid Pure Substance / Contaminated Debris IsSolid->PureSolid Yes IsLiquid Is it a Liquid/Solution? IsSolid->IsLiquid No BinA Stream A: Solid Organic Waste (Label: Toxic/Irritant) PureSolid->BinA CheckSolvent Check Solvent Composition IsLiquid->CheckSolvent Halogenated Contains Halogens? (DCM, Chloroform) CheckSolvent->Halogenated Yes Aqueous Aqueous / Non-Halogenated Organic CheckSolvent->Aqueous No BinB Stream B: Halogenated Solvent Waste (High BTU Incineration) Halogenated->BinB BinC Stream C: Non-Halogenated Organic (Check pH -> Neutralize if req) Aqueous->BinC

Caption: Decision matrix for segregating this compound waste streams to ensure compatibility with incineration protocols.

Operational Disposal Procedures

Protocol A: Solid Waste (Pure Compound & Contaminated PPE)

Applicability: Expired reagents, weigh-boat residues, contaminated gloves.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Labeling:

    • Primary Constituent: "this compound"[1]

    • Hazard Checkbox: [x] Irritant [x] Toxic

  • Bagging: Double-bag the primary container in a clear 4-mil polyethylene bag to prevent secondary contamination of the waste drum.

  • Disposal Path: Hand over to EHS for Rotary Kiln Incineration .

    • Why Incineration? Pyridine rings are thermally stable. High-temperature incineration (>1000°C) is required to fully mineralize the nitrogen heterocycle and prevent the formation of toxic downstream metabolites [1].

Protocol B: Liquid Waste (HPLC Effluent / Mother Liquor)

Applicability: Reaction mixtures or purification fractions.

  • pH Check:

    • If the solution is aqueous and acidic (pH < 4), do not mix directly with general organic solvents.

    • Action: Slowly adjust pH to 6–8 using 1M Sodium Bicarbonate (

      
      ). This prevents exothermic reactions in the waste drum and reduces corrosion risk to the drum liner.
      
  • Solvent Segregation:

    • Halogenated: If dissolved in Dichloromethane (DCM) or Chloroform -> Red Can (Halogenated Waste).

    • Non-Halogenated: If dissolved in Methanol, Ethyl Acetate, or Water -> Clear/Yellow Can (Non-Halogenated Organic).

  • Precipitation Warning:

    • Neutralizing the acid may cause the parent compound to precipitate out of solution. This is acceptable as long as the resulting slurry is pumpable. If heavy sludge forms, treat as Solid Waste (Protocol A) .

Emergency Contingencies: Spill Response

Scenario: You have dropped a 5g bottle of solid this compound on the lab bench.

Diagram 2: Dry Spill Cleanup Workflow

This workflow prioritizes respiratory protection due to the irritant nature of pyridine dust.

SpillResponse Alert 1. Alert & Isolate (Radius: 3 meters) PPE 2. Don PPE (Nitrile Gloves + N95 Mask) Alert->PPE Contain 3. Containment (Cover with damp paper towel) PPE->Contain Collect 4. Collection (Scoop/Sweep - NO Vacuum) Contain->Collect Prevents Dust Clean 5. Decontamination (Soap + Water Wash) Collect->Clean Disposal 6. Disposal (Treat debris as Haz Waste) Clean->Disposal

Caption: Step-by-step spill response emphasizing dust suppression to prevent respiratory irritation.

Critical Note on Vacuuming: Never use a standard lab vacuum for chemical powder spills. The exhaust will aerosolize fine particles of the pyridine derivative, contaminating the entire lab air supply. Use wet-wiping or a HEPA-filtered vacuum only.

Regulatory & Compliance Context

  • US EPA (RCRA): While not explicitly P-listed, this compound is a "Generator Knowledge" waste. You must certify that it is an organic acid.

  • Drain Disposal: STRICTLY PROHIBITED. Pyridine derivatives often exhibit aquatic toxicity and are difficult for municipal water treatment plants to degrade [2].

  • Storage Compatibility: Store away from nitric acid and perchlorates. The carboxylic acid moiety can react with strong oxidizers, potentially leading to energetic decomposition.

References

  • National Library of Medicine. (n.d.). Pyridine and Derivatives: Incineration and Disposal Methods. Hazardous Substances Data Bank (HSDB). Retrieved February 16, 2026, from [Link]

  • PubChem. (2025). This compound hydrochloride (Compound Summary). Retrieved February 16, 2026, from [Link]

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling 4-Phenoxypyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

The fundamental principle guiding our recommendations is the "As Low As Reasonably Achievable" (ALARA) concept regarding exposure. Given that related pyridine derivatives can cause skin, eye, and respiratory irritation, and in some cases, are suspected carcinogens, a cautious and comprehensive PPE strategy is not just recommended, but essential.[1][2][3][4]

Hazard Analysis: Understanding the Risks

Before detailing PPE requirements, it's crucial to understand the potential hazards associated with 4-Phenoxypyridine-3-carboxylic acid, based on data from analogous compounds.

  • Skin Irritation: Many pyridine-based carboxylic acids are known to cause skin irritation, which can manifest as redness, itching, or blistering.[1][5]

  • Serious Eye Irritation: Contact with the eyes can lead to serious irritation, including redness, watering, and pain.[1][5]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[1][3][6]

  • Harmful if Swallowed: Oral ingestion of similar compounds can cause gastrointestinal irritation.[1][2][3]

  • Potential for Systemic Effects and Carcinogenicity: Some related compounds, like phenazopyridine, are suspected of causing cancer and may have systemic effects if absorbed.[2][3][7]

Given these potential hazards, a multi-layered PPE approach is necessary to create a reliable barrier between the researcher and the chemical.

Personal Protective Equipment (PPE) Protocol

The selection of PPE should always be based on a risk assessment of the specific procedure being performed. The following table outlines the recommended PPE for handling this compound in various laboratory settings.

Laboratory Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions (small scale, in a fume hood) Safety glasses with side shields or safety goggles.[8]Nitrile or butyl rubber gloves.[9][10]Standard lab coat.Not generally required if handled in a certified chemical fume hood.
Performing reactions and work-ups (in a fume hood) Chemical safety goggles.[8]Nitrile or butyl rubber gloves.[9][10]Lab coat.Not generally required if handled in a certified chemical fume hood.
Handling larger quantities or potential for splashing Chemical safety goggles and a face shield.Nitrile or butyl rubber gloves.[9][10]Chemical-resistant lab coat or apron over a standard lab coat.Consider a NIOSH-approved respirator if there is a risk of aerosol generation outside of a fume hood.[8]
Cleaning spills Chemical safety goggles and a face shield.Heavy-duty nitrile or butyl rubber gloves.Chemical-resistant lab coat or apron.A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is recommended.[10]
The Rationale Behind Our Recommendations
  • Eye and Face Protection: The potential for serious eye irritation necessitates robust eye protection.[1][5] Safety glasses with side shields offer a baseline level of protection for low-risk activities. However, for tasks with a higher risk of splashing, chemical safety goggles are essential as they provide a complete seal around the eyes.[8] A face shield should be used in conjunction with goggles when handling larger quantities or during procedures with a significant splash potential.

  • Hand Protection: The choice of glove material is critical. Nitrile gloves provide good resistance to a range of chemicals and are a suitable choice for incidental contact.[9] For prolonged contact or when handling larger quantities, butyl rubber gloves may offer superior protection.[10] It is imperative to inspect gloves for any signs of damage before use and to practice proper glove removal techniques to avoid skin contamination.[11]

  • Body Protection: A standard lab coat is sufficient for most small-scale laboratory work to protect against minor spills and contamination of personal clothing.[8] When the risk of significant splashes exists, a chemical-resistant apron or a specialized lab coat should be worn over the standard one.

  • Respiratory Protection: All handling of this compound, especially in its powdered form, should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[8][9] If engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations such as a large spill, appropriate respiratory protection is required.[10]

Step-by-Step Handling and Disposal Plan

A systematic approach to handling and disposal is crucial for maintaining a safe laboratory environment.

Engineering Controls and Safe Handling Practices
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[8][9]

  • Minimize Dust: When handling the solid form, take care to minimize dust generation.[1]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[1][8]

  • Avoid Ingestion: Do not eat, drink, or smoke in areas where this chemical is handled or stored.[2][3]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[8][10]

Spill Response

In the event of a spill, immediate and appropriate action is necessary.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Communicate: Notify your supervisor and colleagues.

  • Protect: Don the appropriate PPE, including respiratory protection if necessary.[10]

  • Contain: For solid spills, carefully sweep or vacuum the material, avoiding dust generation, and place it in a sealed container for disposal.[1][8] For liquid spills, use an inert absorbent material.

  • Clean: Decontaminate the spill area according to your institution's established procedures.

  • Dispose: All contaminated materials should be disposed of as hazardous waste in accordance with local, state, and federal regulations.[1]

Disposal

Chemical waste containing this compound must be disposed of as hazardous waste.[1]

  • Collect waste in a clearly labeled, sealed, and compatible container.

  • Follow all institutional and regulatory guidelines for chemical waste disposal.

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_controls Engineering & Work Practices start Start: Plan to handle This compound task_scale What is the scale of the task? (e.g., mg, g, >10g) start->task_scale splash_potential Is there a significant potential for splashing? task_scale->splash_potential eye_protection Eye Protection: - Safety glasses (low risk) - Goggles (mod risk) - Goggles + Face Shield (high risk) task_scale->eye_protection Influences level aerosol_risk Is there a risk of aerosol/dust generation? splash_potential->aerosol_risk splash_potential->eye_protection Yes -> Goggles/Face Shield body_protection Body Protection: - Lab coat - Chemical-resistant apron splash_potential->body_protection Yes -> Apron respiratory_protection Respiratory Protection: - Fume hood (primary) - Respirator (if needed) aerosol_risk->respiratory_protection Yes (outside hood) -> Respirator fume_hood Work in a certified chemical fume hood aerosol_risk->fume_hood hand_protection Hand Protection: - Nitrile gloves (incidental) - Butyl rubber gloves (prolonged) fume_hood->eye_protection fume_hood->hand_protection fume_hood->body_protection fume_hood->respiratory_protection

Caption: PPE selection workflow for handling this compound.

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from Post Apple Scientific. [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 2,6-Pyridinedicarboxylic Acid, 99%. Retrieved from Cole-Parmer. [Link]

  • Washington State University. (n.d.). Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Pyridine. Retrieved from Washington State University. [Link]

  • Thermo Fisher Scientific. (2011, September 30). SAFETY DATA SHEET. Retrieved from Thermo Fisher Scientific. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.